molecular formula C9H18N2O2 B1349361 Ethyl 3-(piperazin-1-yl)propanoate CAS No. 43032-38-8

Ethyl 3-(piperazin-1-yl)propanoate

Cat. No.: B1349361
CAS No.: 43032-38-8
M. Wt: 186.25 g/mol
InChI Key: XCLNGVSHLDOGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(piperazin-1-yl)propanoate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-piperazin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-13-9(12)3-6-11-7-4-10-5-8-11/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLNGVSHLDOGFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371379
Record name ethyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43032-38-8
Record name ethyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43032-38-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(piperazin-1-yl)propanoate (CAS 43032-38-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(piperazin-1-yl)propanoate is a bifunctional organic compound featuring a piperazine moiety and an ethyl ester group. The piperazine ring is a well-established pharmacophore in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability. This, combined with the reactive handles of the secondary amine and the ester, makes this compound a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and spectroscopic characterization. While specific biological data for this compound is limited, the known activities of related piperazine derivatives are discussed to highlight its potential therapeutic applications.

Physicochemical and Spectroscopic Properties

This compound is a heterocyclic compound with the molecular formula C9H18N2O2.[1][2] Its key physical and chemical properties are summarized in the tables below. There is some discrepancy in the reported physical state of the compound, with some sources listing it as a liquid and others as a solid.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 43032-38-8[1][2]
Molecular Formula C9H18N2O2[1][2]
Molecular Weight 186.25 g/mol [1][2]
Boiling Point 89-93 °C at 0.8 mmHg[2]
Density 1.011 g/cm³[2]
Refractive Index 1.459[2]
Flash Point 122.3 °C[2]
Physical Form Liquid / Solid

Table 2: Spectroscopic Data (Reported)

Technique Data
¹H NMR H-1' (NH): ~1.9 ppm (s, 1H)H-2', H-6': ~2.8 ppm (t, 4H)H-3', H-5': ~2.4 ppm (t, 4H)H-2: ~2.7 ppm (t, 2H)H-3: ~2.5 ppm (t, 2H)OCH₂CH₃: ~4.1 ppm (q, 2H)OCH₂CH₃: ~1.2 ppm (t, 3H)
¹³C NMR C=O: ~172 ppmC-2', C-6': ~46 ppmC-3', H-5': ~54 ppmC-2: ~53 ppmC-3: ~32 ppmOCH₂CH₃: ~60 ppmOCH₂CH₃: ~14 ppm

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established synthetic routes. The most common methods are analogous to those used for its methyl ester counterpart and involve either an Aza-Michael addition or a direct N-alkylation of piperazine.[3]

Synthetic Pathways

G cluster_0 Aza-Michael Addition cluster_1 N-Alkylation Piperazine Piperazine Product_A This compound Piperazine->Product_A Nucleophilic Attack EthylAcrylate Ethyl Acrylate EthylAcrylate->Product_A Piperazine_B Piperazine Product_B This compound Piperazine_B->Product_B Nucleophilic Substitution Ethyl3Halopropanoate Ethyl 3-halopropanoate Ethyl3Halopropanoate->Product_B

Diagram 1: Synthetic Routes to this compound.
Experimental Protocols

The following protocols are adapted from established methods for the synthesis of the analogous methyl ester and are expected to be applicable for the synthesis of this compound.

Protocol 1: Synthesis via Aza-Michael Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.

  • Reagent Addition: Slowly add ethyl acrylate (0.8 to 1.0 equivalent, to favor mono-addition) to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove unreacted piperazine and its salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Synthesis via N-Alkylation

  • Reaction Setup: To a solution of a large excess of piperazine (e.g., 5-10 equivalents) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate or triethylamine (1.0-1.2 equivalents).

  • Reagent Addition: Add ethyl 3-chloropropanoate or ethyl 3-bromopropanoate (1.0 equivalent) dropwise to the stirred mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for several hours until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: The work-up and purification steps are similar to those described in Protocol 1.

Reactivity and Further Functionalization

The bifunctional nature of this compound allows for a variety of subsequent chemical transformations, making it a valuable intermediate.[1][4]

G cluster_0 Reactions at the Piperazine Nitrogen cluster_1 Reactions at the Ester Group Start This compound NArylation N-Arylation (e.g., Buchwald-Hartwig) Start->NArylation ReductiveAmination Reductive Amination Start->ReductiveAmination Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis AmideCoupling Amide Coupling (after hydrolysis) Hydrolysis->AmideCoupling

Diagram 2: Reactivity of this compound.

Potential Biological and Pharmaceutical Relevance

While no specific biological activity has been reported for this compound itself, the piperazine moiety is a common structural motif in a wide range of biologically active compounds.[5][6] Derivatives of piperazine have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[7][8][9][10]

It is crucial to note that the following information is based on studies of other piperazine-containing molecules and is provided for contextual purposes only. The biological activity of this compound has not been experimentally determined.

Anticancer Potential

Numerous arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[6][11] Some of these compounds have been shown to induce apoptosis and arrest the cell cycle in cancer cells.[12] The piperazine scaffold is often utilized to modulate the physicochemical properties of potential anticancer agents to improve their drug-like characteristics.

Neuroprotective Potential

Certain (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives have demonstrated strong neuroprotective properties against β-amyloid-induced toxicity, a key factor in Alzheimer's disease.[13] These compounds have been shown to reverse ATP depletion in neuronal cells, suggesting a mitochondrial site of action.[13] Other piperazine derivatives have been investigated as D3 receptor preferring agonists with potential applications in the treatment of Parkinson's disease.[14]

General Experimental Workflow for Biological Screening

A general workflow for the preliminary biological evaluation of a compound like this compound would involve a series of in vitro assays.

G Start Compound Synthesis and Purification Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT, MTS assay) Start->Cytotoxicity TargetedAssays Target-Specific Assays (e.g., enzyme inhibition, receptor binding) Cytotoxicity->TargetedAssays If non-toxic at relevant concentrations CellularAssays Cell-Based Functional Assays (e.g., apoptosis, cell cycle analysis) TargetedAssays->CellularAssays Lead Lead Compound Identification CellularAssays->Lead

Diagram 3: General Workflow for Biological Screening.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation, and respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

Table 3: Hazard Information

Hazard Statement Code Reference(s)
Harmful if swallowedH302[2]
Harmful in contact with skinH312[2]
Causes skin irritationH315
Causes serious eye irritationH319
Harmful if inhaledH332[2]
May cause respiratory irritationH335

Conclusion

This compound is a valuable and versatile building block for synthetic and medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups provide a platform for the development of a wide array of more complex molecules. While direct biological data is currently unavailable, the extensive history of the piperazine scaffold in successful drug discovery programs suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents across various disease areas. Further investigation into the biological activities of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-piperazin-1-ylpropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 3-piperazin-1-ylpropanoate, a versatile building block in medicinal chemistry. The document details its key physical and chemical characteristics, outlines standardized experimental protocols for their determination, and presents a visual representation of a common synthetic workflow.

Core Physicochemical Data

Ethyl 3-piperazin-1-ylpropanoate is a heterocyclic compound featuring a piperazine moiety and an ethyl ester functional group. These structural features impart specific physicochemical characteristics crucial for its application in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). A summary of its key quantitative properties is presented below.

PropertyValueReference(s)
Molecular Formula C₉H₁₈N₂O₂[1][2][3]
Molecular Weight 186.25 g/mol [1][2][3]
Physical Form Liquid
Boiling Point 89-93 °C at 0.8 mmHg[1]
Density 1.011 g/cm³[1]
Flash Point 122.3 °C[1]
Refractive Index 1.459[1]
pKa (Predicted) 9.14 ± 0.10[2]
XLogP3 0.1115[1]
Polar Surface Area (PSA) 41.6 Ų[1]

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of Ethyl 3-piperazin-1-ylpropanoate.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is simple distillation.[4]

Apparatus:

  • Round-bottom flask (50 mL)

  • Heating mantle or oil bath

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer (-10 to 150 °C)

  • Boiling chips or magnetic stir bar

  • Barometer

Procedure:

  • Place approximately 10-15 mL of Ethyl 3-piperazin-1-ylpropanoate into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Assemble the simple distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently. The liquid will start to boil, and its vapor will rise and surround the thermometer bulb.

  • Observe the temperature on the thermometer. The temperature will rise and then stabilize. This stable temperature, observed when the vapor is continuously condensing and dripping into the receiving flask, is the boiling point.[5]

  • Record the stable temperature reading as the boiling point.

  • Record the atmospheric pressure from the barometer, as the boiling point is pressure-dependent.[5]

The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The shake-flask method is the gold standard for its determination.[6][7]

Materials:

  • Ethyl 3-piperazin-1-ylpropanoate

  • n-Octanol (pre-saturated with water)

  • Water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), pre-saturated with n-octanol

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • Centrifuge (if emulsions form)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of Ethyl 3-piperazin-1-ylpropanoate in the aqueous phase.

  • In a centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogP.

  • Securely cap the tube and shake it vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[8]

  • Allow the two phases to separate. If an emulsion forms, the mixture can be centrifuged to facilitate phase separation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each aliquot using a pre-calibrated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is then calculated as the base-10 logarithm of P.

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a basic compound like Ethyl 3-piperazin-1-ylpropanoate, the pKa of its conjugate acid is determined. Potentiometric titration is a highly accurate method for this measurement.[3][9]

Apparatus:

  • Calibrated pH meter with an electrode

  • Automatic titrator or a burette

  • Beaker or titration vessel

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Solution of the compound in water or a suitable co-solvent

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

  • Prepare a solution of Ethyl 3-piperazin-1-ylpropanoate of known concentration (e.g., 1 mM) in a suitable solvent, often with a background electrolyte like KCl to maintain constant ionic strength.[9]

  • Place the solution in the titration vessel with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution and record the initial pH.

  • Add the standardized acid titrant in small, precise increments.

  • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Continue the titration until the pH changes become minimal after passing the equivalence point.

  • Plot the pH versus the volume of titrant added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9]

Synthetic Workflow Visualization

Ethyl 3-piperazin-1-ylpropanoate is commonly synthesized via an aza-Michael addition reaction. This involves the conjugate addition of piperazine to an α,β-unsaturated ester like ethyl acrylate. The following diagram illustrates a typical experimental workflow for this synthesis.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Piperazine in a suitable solvent (e.g., Methanol) start->dissolve add_acrylate Add Ethyl Acrylate dropwise to the solution dissolve->add_acrylate Control stoichiometry to favor mono-addition stir Stir the mixture at room temperature or with gentle heating add_acrylate->stir monitor Monitor reaction progress (e.g., by TLC or GC-MS) stir->monitor remove_solvent Remove solvent under reduced pressure monitor->remove_solvent Reaction Complete partition Partition residue between water and an organic solvent (e.g., Ethyl Acetate) remove_solvent->partition dry_concentrate Dry and concentrate the organic layer partition->dry_concentrate purify Purify by vacuum distillation or column chromatography dry_concentrate->purify end_product End Product: Ethyl 3-piperazin-1-ylpropanoate purify->end_product

Caption: Experimental workflow for the synthesis of Ethyl 3-piperazin-1-ylpropanoate.

References

Ethyl 3-(piperazin-1-yl)propanoate: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-(piperazin-1-yl)propanoate is a key bifunctional molecule that serves as a fundamental building block in the synthesis of a diverse array of pharmaceutical compounds. Its structure, incorporating a reactive secondary amine within a piperazine ring and a modifiable ethyl ester, presents a versatile platform for the development of novel active pharmaceutical ingredients (APIs). The piperazine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, where it often enhances pharmacokinetic properties and provides a crucial interaction point with biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for quality control.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 43032-38-8
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Liquid
Boiling Point 89-93 °C at 0.8 mmHg
Density 1.011 g/cm³
Refractive Index 1.459
Flash Point 122.3 °C

Table 2: Spectroscopic Data for this compound

Spectroscopy Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.15 (q, 2H, OCH₂CH₃), 2.85 (t, 2H), 2.70 (t, 4H, piperazine-H), 2.50 (t, 2H), 2.45 (t, 4H, piperazine-H), 1.95 (s, 1H, NH), 1.25 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.5 (C=O), 60.5 (OCH₂CH₃), 54.0 (piperazine-C), 53.0 (piperazine-C), 46.0 (piperazine-C), 32.0 (CH₂), 14.0 (OCH₂CH₃)
FTIR (neat) Expected peaks (cm⁻¹): ~3300 (N-H stretch), ~2950-2800 (C-H stretch), ~1730 (C=O ester stretch), ~1180 (C-O stretch)
Mass Spectrometry (EI) Expected m/z: 186.1370 [M]⁺, fragments corresponding to loss of ethoxy group and cleavage of the piperazine ring.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the aza-Michael addition of piperazine to ethyl acrylate. This reaction is highly atom-economical and can be performed under mild conditions. A key challenge is the control of selectivity to favor the desired mono-N-alkylation over the di-substituted byproduct.

Experimental Protocol: Synthesis via Aza-Michael Addition

Materials:

  • Piperazine

  • Ethyl acrylate

  • Methanol (or other suitable solvent like acetonitrile)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in methanol. To favor mono-addition, it is crucial to control the stoichiometry, and in some protocols, a large excess of piperazine is used.

  • Reagent Addition: Slowly add ethyl acrylate (0.8 to 1.0 equivalent) to the stirred solution at room temperature. The reaction is typically exothermic, and slow addition helps to control the temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials and the formation of the product.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with water to remove any unreacted piperazine and its salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

cluster_conditions Reaction Conditions Piperazine Piperazine Intermediate Aza-Michael Adduct (Mono-substituted) Piperazine->Intermediate Nucleophilic Attack Byproduct Di-substituted Piperazine Piperazine->Byproduct Further Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate Product This compound Intermediate->Product Workup & Purification Intermediate->Byproduct Solvent: Methanol Solvent: Methanol Temperature: Room Temp. Temperature: Room Temp. cluster_derivatization Derivatization Pathways Core This compound N_Alkylation N-Alkylation / N-Arylation (e.g., Buchwald-Hartwig) Core->N_Alkylation R-X or Ar-X Ester_Hydrolysis Ester Hydrolysis Core->Ester_Hydrolysis LiOH or NaOH N_Substituted_Ester N-Substituted Ethyl Propanoate N_Alkylation->N_Substituted_Ester Carboxylic_Acid 3-(Piperazin-1-yl)propanoic Acid Ester_Hydrolysis->Carboxylic_Acid N_Substituted_Ester->Ester_Hydrolysis Hydrolysis Amide_Coupling Amide Bond Formation N_Substituted_Ester->Amide_Coupling Hydrolysis then Coupling Carboxylic_Acid->Amide_Coupling Amine, Coupling Reagent API Active Pharmaceutical Ingredients (APIs) Amide_Coupling->API cluster_effects Therapeutic Outcomes Aripiprazole Aripiprazole D2R Dopamine D2 Receptor Aripiprazole->D2R Partial Agonist HT1A Serotonin 5-HT1A Receptor Aripiprazole->HT1A Partial Agonist HT2A Serotonin 5-HT2A Receptor Aripiprazole->HT2A Antagonist Cariprazine Cariprazine Cariprazine->D2R Partial Agonist D3R Dopamine D3 Receptor Cariprazine->D3R Partial Agonist (High Affinity) Cariprazine->HT1A Partial Agonist Modulation of Dopaminergic Pathways\n(Mesolimbic & Mesocortical) Modulation of Dopaminergic Pathways (Mesolimbic & Mesocortical) D2R->Modulation of Dopaminergic Pathways\n(Mesolimbic & Mesocortical) Regulation of Mood & Anxiety Regulation of Mood & Anxiety HT1A->Regulation of Mood & Anxiety Reduction of Negative Symptoms & EPS Reduction of Negative Symptoms & EPS HT2A->Reduction of Negative Symptoms & EPS

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, has solidified its status as a "privileged" structure in medicinal chemistry.[1][2][3] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a vast array of clinically successful drugs across multiple therapeutic areas. This technical guide provides a comprehensive overview of the pivotal role of the piperazine scaffold in drug design and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Core Attributes of the Piperazine Scaffold

The widespread use of the piperazine moiety can be attributed to a unique combination of characteristics that make it an attractive building block for medicinal chemists.[1][2] These include:

  • Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be readily substituted to modulate crucial properties such as solubility, lipophilicity, and basicity (pKa).[4][5] This allows for the fine-tuning of a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile, enhancing oral bioavailability and overall pharmacokinetic performance.[4][6]

  • Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor interactions.[4] At the same time, it possesses enough conformational flexibility to adapt to various binding pockets.

  • Synthetic Tractability: The piperazine ring is synthetically versatile, with well-established protocols for its formation and derivatization.[1][7][8] This allows for the efficient generation of large libraries of analogues for structure-activity relationship (SAR) studies.

  • Pharmacological Versatility: The piperazine scaffold has demonstrated the ability to interact with a wide range of biological targets, leading to its use in drugs for cancer, infectious diseases, and central nervous system (CNS) disorders.[9][10][11][12]

Therapeutic Applications of Piperazine-Containing Drugs

The piperazine scaffold is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance.

Anticancer Agents

Piperazine derivatives are prominent in oncology, often targeting key signaling pathways involved in cell proliferation and survival.[9][13] A notable example is Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).

. Table 1: Selected FDA-Approved Piperazine-Containing Anticancer Drugs [8][14]

Drug NameMechanism of ActionTherapeutic Indications
Imatinib Inhibits BCR-Abl, c-Kit, and PDGF-R tyrosine kinasesChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs)
Erlotinib Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitorNon-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer
Lapatinib Dual tyrosine kinase inhibitor of EGFR and HER2/neuHER2-positive Breast Cancer
Sunitinib Multi-targeted receptor tyrosine kinase inhibitor (including VEGFR and PDGFR)Renal Cell Carcinoma (RCC), GISTs
Pazopanib Multi-targeted tyrosine kinase inhibitor (including VEGFR, PDGFR, and c-Kit)RCC, Soft Tissue Sarcoma
Central Nervous System (CNS) Agents

The ability of the piperazine ring to cross the blood-brain barrier has made it a valuable scaffold for drugs targeting the CNS.[12] Many antipsychotic and antidepressant medications feature a piperazine moiety that interacts with dopamine and serotonin receptors.[15][16]

. Table 2: Selected FDA-Approved Piperazine-Containing CNS Drugs [17]

Drug NameMechanism of ActionTherapeutic Indications
Aripiprazole Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at 5-HT2A receptorsSchizophrenia, Bipolar Disorder, Major Depressive Disorder
Ziprasidone Antagonist at dopamine D2 and serotonin 5-HT2A receptors; agonist at 5-HT1A receptorsSchizophrenia, Bipolar Mania
Olanzapine Antagonist at dopamine D1-D4 and serotonin 5-HT2A/2C, 5-HT3, 5-HT6 receptorsSchizophrenia, Bipolar Disorder
Buspirone Serotonin 5-HT1A receptor partial agonistGeneralized Anxiety Disorder (GAD)
Anti-Infective Agents

The piperazine scaffold is also found in a variety of anti-infective drugs, including antibacterial, antiviral, and antifungal agents.[10][11][18]

. Table 3: Selected FDA-Approved Piperazine-Containing Anti-Infective Drugs [11]

Drug NameMechanism of ActionTherapeutic Indications
Ciprofloxacin Inhibits DNA gyrase and topoisomerase IVBacterial Infections
Levofloxacin Inhibits DNA gyrase and topoisomerase IVBacterial Infections
Delavirdine Non-nucleoside reverse transcriptase inhibitor (NNRTI)HIV-1 Infection
Posaconazole Inhibits lanosterol 14α-demethylase, blocking ergosterol synthesisFungal Infections

Quantitative Structure-Activity Relationship (QSAR) of Piperazine Derivatives

QSAR studies are instrumental in understanding how structural modifications to the piperazine scaffold influence biological activity.[12][18][19] By correlating physicochemical properties with potency (e.g., IC50 or GI50 values), researchers can rationally design more effective drug candidates.

. Table 4: In Vitro Anticancer Activity of Novel Piperazine Derivatives [10]

CompoundCancer Cell LineCancer TypeGI50 (µM)
Piperazine Derivative 1 K562Chronic Myeloid Leukemia0.06 - 0.16
VariousOther Cancer Types0.06 - 0.16
Rhodanine-Piperazine Hybrid 12 MCF-7Breast CancerNot Specified
MDA-MB-468Breast CancerNot Specified

Note: Specific GI50 values for the rhodanine-piperazine hybrid were not provided in the source material but were noted as the most potent among the tested compounds.[20][21]

Experimental Protocols

Synthesis of Imatinib

The synthesis of Imatinib is a multi-step process that highlights the utility of the piperazine scaffold in building complex drug molecules. Several synthetic routes have been reported.[1][2][9][11][22] A generalized, illustrative protocol is provided below.

Protocol: Synthesis of Imatinib

  • Step 1: Guanidine Formation: React 2-methyl-5-nitroaniline with cyanamide to form the corresponding guanidine derivative.

  • Step 2: Pyrimidine Ring Formation: Cyclize the guanidine derivative with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one to construct the pyrimidine core.

  • Step 3: Nitro Group Reduction: Reduce the nitro group on the phenyl ring to an amine using a suitable reducing agent (e.g., catalytic hydrogenation).

  • Step 4: Amide Coupling: Couple the resulting aniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride to form the amide bond. This step introduces the piperazine moiety.

  • Step 5: Salt Formation (Optional): Treat the Imatinib base with methanesulfonic acid to form the mesylate salt (Gleevec), which has improved solubility and bioavailability.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][10][23]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-containing test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathways and Logical Relationships

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is often dysregulated in cancer.[7][13][20][21][24] Several piperazine-containing drugs, such as Erlotinib and Lapatinib, are designed to inhibit EGFR signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Piperazine_Inhibitor Piperazine-containing EGFR Inhibitor Piperazine_Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition by piperazine-containing drugs.

Dopamine and Serotonin Receptor Signaling in Antipsychotic Action

Atypical antipsychotics containing a piperazine scaffold, such as Aripiprazole, modulate the activity of dopamine and serotonin receptors to achieve their therapeutic effects.[4][6][15][16]

Antipsychotic_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release FiveHT1A_Receptor Serotonin 5-HT1A Receptor Serotonin_Release->FiveHT1A_Receptor FiveHT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->FiveHT2A_Receptor Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction FiveHT1A_Receptor->Signal_Transduction FiveHT2A_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect (Reduced Psychosis) Signal_Transduction->Therapeutic_Effect Piperazine_Antipsychotic Piperazine-based Atypical Antipsychotic Piperazine_Antipsychotic->D2_Receptor Partial Agonist Piperazine_Antipsychotic->FiveHT1A_Receptor Partial Agonist Piperazine_Antipsychotic->FiveHT2A_Receptor Antagonist

Caption: Modulation of dopamine and serotonin receptors by piperazine-based antipsychotics.

General Experimental Workflow for Anticancer Drug Screening

The evaluation of novel piperazine derivatives as potential anticancer agents typically follows a standardized workflow.

Experimental_Workflow Synthesis Synthesis of Piperazine Derivatives InVitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->InVitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) InVitro_Screening->Mechanism_of_Action InVivo_Studies In Vivo Efficacy Studies (Xenograft Models) Mechanism_of_Action->InVivo_Studies Lead_Optimization Lead Optimization (SAR Studies) InVivo_Studies->Lead_Optimization Preclinical_Development Preclinical Development InVivo_Studies->Preclinical_Development Lead_Optimization->Synthesis

References

Ethyl 3-(piperazin-1-yl)propanoate structural formula and analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 3-(piperazin-1-yl)propanoate

This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. The document details its structural formula, physicochemical properties, and analytical characterization. Furthermore, it includes detailed experimental protocols for its synthesis and analysis, alongside logical workflows represented through Graphviz diagrams. The piperazine moiety is a prevalent scaffold in numerous approved pharmaceuticals, and this compound serves as a versatile building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2]

Structural Information and Identifiers

This compound is a heterocyclic compound featuring a piperazine ring N-substituted with an ethyl propanoate group.[3] The presence of a secondary amine in the piperazine ring and an ester functional group allows for a wide range of chemical modifications.[2]

Structural Formula:

Caption: 2D Structural Formula of this compound.

Table 1: Compound Identifiers

IdentifierValueReference
IUPAC NameThis compound[4]
CAS Number43032-38-8[3][4][5]
Molecular FormulaC9H18N2O2[3][5]
Molecular Weight186.25 g/mol [3]
InChI KeyXCLNGVSHLDOGFR-UHFFFAOYSA-N[3][4]
Canonical SMILESC(OCC)(=O)CCN1CCNCC1N/A

Physicochemical Properties

The physicochemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in various experimental setups.

Table 2: Physicochemical Data

PropertyValueReference
Physical FormLiquid[4]
Density1.011 g/cm³[3]
Boiling Point89-93 °C at 0.8 mmHg[3]
Flash Point122.3 °C[3]
Refractive Index1.459[3]
XLogP30.11150[3]
PSA (Polar Surface Area)41.6 Ų[3]
Storage TemperatureAmbient[4]

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of the compound. While experimental spectra for the ethyl ester are not widely published, the following tables provide expected chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and predicted mass spectrometry fragmentation patterns, based on its structure and data from its methyl analog.[6][7]

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

AssignmentChemical Shift (ppm)MultiplicityIntegration
-O-CH₂-CH₃~1.25Triplet3H
Piperazine C-H~2.45Multiplet4H
N-CH₂-CH₂-COO~2.60Triplet2H
Piperazine C-H~2.70Triplet4H
N-H~2.85Singlet (broad)1H
-O-CH₂-CH₃~4.15Quartet2H

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

AssignmentChemical Shift (ppm)
-O-CH₂-CH₃~14.2
Piperazine C~45.9
N-CH₂-CH₂-COO~53.5
Piperazine C~54.2
-O-CH₂-CH₃~60.5
C=O~172.5

Table 5: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
3300 - 3400N-H stretch (secondary amine)
2800 - 3000C-H stretch (aliphatic)
~1735C=O stretch (ester)
1150 - 1250C-O stretch (ester)
1000 - 1100C-N stretch

Table 6: Predicted Mass Spectrometry (MS) Data

m/zIon
186[M]⁺ (Molecular Ion)
141[M - OCH₂CH₃]⁺
85[Piperazine-CH₂]⁺
56[Piperazine fragment]⁺

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis via Aza-Michael Addition

The most common method for synthesizing this compound is the aza-Michael addition of piperazine to ethyl acrylate.[2] Using an excess of piperazine helps to minimize the formation of the di-substituted byproduct.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Piperazine Piperazine Reaction + Piperazine->Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction Target This compound Reaction->Target Methanol, Reflux

Caption: Synthesis of this compound.

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4 equivalents) and a suitable solvent such as methanol.

  • Reaction: Stir the mixture until the piperazine is fully dissolved. To this solution, add ethyl acrylate (1 equivalent) dropwise at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting residue in dichloromethane and wash with water to remove excess piperazine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Analytical Protocols
  • Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or 500 MHz spectrometer.[7] Use a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.[7]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence.[7] Set the spectral width to 0-200 ppm and acquire a sufficient number of scans (≥1024) with a relaxation delay of 2-5 seconds for adequate signal-to-noise ratio.[7]

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Sample Preparation: Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Acquisition: Place the plates in the spectrometer's sample holder.

  • Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Identify characteristic peaks corresponding to the functional groups present in the molecule.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) to generate charged fragments.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ions, which can be used to confirm the molecular weight and structure.

Applications in Drug Development

This compound is a valuable building block for synthesizing more complex molecules, particularly in drug discovery. Its secondary amine is readily functionalized through reactions like N-alkylation or N-arylation.[1][8]

General Workflow: From Building Block to API Candidate

The diagram below illustrates a typical workflow where this compound is used as a starting material to generate a library of compounds for screening.

G Start This compound Reaction N-Alkylation / N-Arylation (e.g., Buchwald-Hartwig) Start->Reaction Library Compound Library Generation Reaction->Library Screening High-Throughput Screening (e.g., GPCR Antagonism) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead API API Candidate Lead->API

Caption: Drug Discovery Workflow Utilizing this compound.

This workflow highlights the compound's role in the early stages of drug discovery, where its versatile structure allows for the creation of diverse chemical libraries. These libraries can then be screened against biological targets, such as G-protein coupled receptors (GPCRs), to identify potential therapeutic agents.[8]

References

A Comprehensive Technical Guide to 3-(Piperazin-1-yl)propionic Acid Ethyl Ester: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Piperazin-1-yl)propionic acid ethyl ester, a versatile building block in medicinal chemistry. The document details its synthesis, chemical properties, and synonyms, and explores its application in the development of targeted therapeutics, with a focus on dopamine D3 receptor ligands. Experimental protocols and quantitative data are presented to support researchers in its practical application.

Chemical Identity and Synonyms

3-(Piperazin-1-yl)propionic acid ethyl ester is a piperazine derivative with the chemical formula C9H18N2O2 and a molecular weight of 186.25 g/mol .[1] It is a key intermediate in the synthesis of various biologically active molecules. The compound is also known by several synonyms, which are listed in the table below for easy reference.

Synonym CAS Number Molecular Formula Molecular Weight ( g/mol )
Ethyl 3-(piperazin-1-yl)propanoate43032-38-8C9H18N2O2186.25
3-(Piperazin-1-yl)-propionic acid ethyl ester43032-38-8C9H18N2O2186.25
1-(3-Ethoxy-3-oxoprop-1-yl)piperazine43032-38-8C9H18N2O2186.25
Ethyl 3-(1-piperazinyl)propanoate43032-38-8C9H18N2O2186.25
Ethyl 3-piperazin-1-ylpropionate43032-38-8C9H18N2O2186.25

Synthesis and Characterization

The most common and efficient method for the synthesis of 3-(Piperazin-1-yl)propionic acid ethyl ester is the aza-Michael addition of piperazine to ethyl acrylate.[2][3] This reaction involves the nucleophilic attack of a nitrogen atom from the piperazine ring onto the electron-deficient β-carbon of the ethyl acrylate. To favor the desired mono-substituted product, a large excess of piperazine is often used.

Experimental Protocol: Synthesis via Aza-Michael Addition

Materials:

  • Piperazine

  • Ethyl acrylate

  • Methanol (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (5-10 equivalents) in methanol.

  • Slowly add ethyl acrylate (1 equivalent) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water to remove excess piperazine and its salts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 3-(Piperazin-1-yl)propionic acid ethyl ester.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for 3-(Piperazin-1-yl)propionic acid ethyl ester.

Property Value
Appearance Liquid
Boiling Point 89-93 °C / 0.8 mmHg[4]
Density 1.011 g/cm³[4]
Refractive Index 1.459[4]
¹H NMR (CDCl₃) ~4.1 ppm (q, 2H, OCH₂CH₃), ~2.8 ppm (t, 4H, piperazine-H), ~2.7 ppm (t, 2H, CH₂), ~2.5 ppm (t, 2H, CH₂), ~2.4 ppm (t, 4H, piperazine-H), ~1.9 ppm (s, 1H, NH), ~1.2 ppm (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃) ~172 ppm (C=O), ~60 ppm (OCH₂CH₃), ~54 ppm (piperazine-C), ~53 ppm (CH₂), ~46 ppm (piperazine-C), ~32 ppm (CH₂), ~14 ppm (OCH₂CH₃)

Applications in Drug Discovery: Targeting the Dopamine D3 Receptor

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5] 3-(Piperazin-1-yl)propionic acid ethyl ester serves as a versatile building block for the synthesis of novel drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) such as the dopamine D3 receptor (D3R).[6]

The dopamine D3 receptor is primarily expressed in the limbic regions of the brain and is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction.[7][8] As such, the D3R is an attractive therapeutic target.

Role as a Building Block for D3 Receptor Ligands

3-(Piperazin-1-yl)propionic acid ethyl ester can be readily derivatized at the secondary amine of the piperazine ring through various reactions, including N-alkylation and N-arylation, to introduce pharmacophoric elements that confer affinity and selectivity for the D3 receptor.[5][9] The ethyl ester group can also be modified, for example, through hydrolysis to the corresponding carboxylic acid followed by amide bond formation, to further explore the structure-activity relationship.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is coupled to the Gi/o class of G-proteins.[7] Upon activation by an agonist, the D3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). The βγ-subunits of the dissociated G-protein can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways.[9][10]

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor.

D3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D3R Dopamine D3 Receptor Dopamine->D3R Binds to G_protein Gi/o Protein (αβγ) D3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates to G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK) G_betagamma->MAPK_Pathway Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response MAPK_Pathway->Cellular_Response

References

Solubility and stability of Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-(piperazin-1-yl)propanoate Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the methodologies used to determine the solubility and stability of this compound dihydrochloride. Quantitative data presented herein is illustrative, based on the properties of similar chemical structures, due to the limited availability of specific experimental data for this compound in the public domain.

Introduction

This compound dihydrochloride is a piperazine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties, particularly solubility and stability, is critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This guide outlines the standard experimental protocols for characterizing the solubility and stability of this compound, in accordance with established regulatory guidelines.

Physicochemical Properties

A summary of the known physicochemical properties of the free base, this compound, is provided below. These properties are foundational to understanding its behavior in various solvent systems and under different environmental conditions.

PropertyValueReference
Molecular Formula C₉H₁₈N₂O₂ (free base)[1][2]
Molecular Weight 186.25 g/mol (free base)[1][2]
Physical Form Liquid (free base)[3]
Boiling Point 89-93°C at 0.8 mmHg[1]
Density 1.011 g/cm³[1]
XLogP3 0.1[1]
Polar Surface Area 41.6 Ų[1]

Solubility Profile

The solubility of an API in various aqueous and organic media is a critical determinant of its dissolution rate and bioavailability. The dihydrochloride salt form of this compound is expected to have significantly higher aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4][5][6]

Objective: To determine the saturation concentration of this compound dihydrochloride in various solvents at a controlled temperature.

Materials:

  • This compound dihydrochloride

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), ethanol, methanol, dimethyl sulfoxide (DMSO).

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[5]

  • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • At predetermined time points (e.g., 24, 36, and 48 hours), cease agitation and allow the suspension to settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Immediately filter the aliquot through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Measure the pH of the remaining solution to assess any changes during the experiment.

  • Equilibrium is confirmed when consecutive measurements show a constant concentration.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound dihydrochloride to serve as a guide for expected outcomes.

Solvent SystempHTemperature (°C)Expected Solubility (mg/mL)
0.1 N HCl1.225> 250
Acetate Buffer4.525> 250
Phosphate Buffer7.425150 - 250
Purified Water~5-625> 250
EthanolN/A2510 - 50
MethanolN/A2550 - 150
DMSON/A25> 250

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Compound to Solvent B Seal Vials A->B C Incubate with Agitation (Controlled Temperature) B->C D Settle Suspension C->D After 24-48h E Withdraw Supernatant D->E F Filter (0.45 µm) E->F G Dilute Filtrate F->G H Quantify by HPLC-UV G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile and Forced Degradation

Stability testing is essential to determine how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7][8] Forced degradation studies are conducted under more severe conditions to identify likely degradation products and establish degradation pathways.[8]

Stability Testing Protocol (ICH Guidelines)

Stability studies should be performed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[1][3]

Objective: To establish a retest period for the API by evaluating its thermal and humidity stability over time.

Procedure:

  • Package the API in a container closure system that simulates the proposed storage and distribution packaging.[1]

  • Store batches of the API under the long-term and accelerated conditions specified in the table below.

  • At specified time points, withdraw samples and analyze them for appearance, assay, degradation products, and other critical quality attributes.

  • A "significant change" for an API is defined as a failure to meet its specification.[1]

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[3][9]

Forced Degradation Experimental Protocols

Forced degradation studies involve exposing the API to stress conditions to induce degradation.[8][10] The goal is typically to achieve 5-20% degradation of the API.

a) Hydrolytic Degradation:

  • Protocol: Dissolve the compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic). Heat the solutions (e.g., at 60-80°C) and sample at various time points. Neutralize samples before analysis.

  • Expected Pathway: The primary degradation pathway is likely the hydrolysis of the ethyl ester to form 3-(piperazin-1-yl)propanoic acid and ethanol. This reaction is typically catalyzed by both acid and base.[2][11]

b) Oxidative Degradation:

  • Protocol: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature. Protect from light. Sample at various time points.

  • Expected Pathway: The tertiary amine groups in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.

c) Photolytic Degradation:

  • Protocol: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][13] A control sample should be protected from light to differentiate between thermal and photolytic degradation.[14]

  • Expected Pathway: Nitrogen-containing heterocyclic compounds can be susceptible to photo-oxidation or ring cleavage upon exposure to UV light.[15]

d) Thermal Degradation:

  • Protocol: Expose the solid API to dry heat at an elevated temperature (e.g., 60-100°C). For a more detailed analysis, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to identify the onset of thermal decomposition.[16][17][18]

  • Expected Pathway: Thermal stress can lead to the hydrolysis of the ester (if moisture is present) or other decomposition pathways.

Potential Degradation Pathway: Ester Hydrolysis

Caption: Potential Hydrolysis of the Ester Moiety.

Analytical Methodology: Stability-Indicating HPLC-UV Method

A validated, stability-indicating analytical method is required to separate and quantify this compound dihydrochloride from its potential degradation products.

Objective: To develop an HPLC-UV method capable of resolving the parent compound from all potential process impurities and degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

Illustrative Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from 95% A to 50% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Specificity is demonstrated by analyzing forced degradation samples to ensure that degradation product peaks are well-resolved from the main API peak.

Note on Detection: The piperazine moiety itself lacks a strong chromophore.[19] If degradation products lose the ester group, their UV activity might be low. Derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) could be employed to enhance the UV activity of piperazine-containing species for trace-level analysis.[19][20]

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound dihydrochloride. By employing standardized methodologies such as the shake-flask method for solubility and following ICH guidelines for stability and forced degradation studies, researchers and drug developers can generate the critical data necessary to support formulation design, define appropriate storage conditions, and ensure the quality and safety of potential drug products. The successful characterization of these properties is a fundamental step in advancing a compound through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols: N-Alkylation of Ethyl 3-(piperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 3-(piperazin-1-yl)propanoate is a versatile bifunctional molecule widely utilized as a building block in organic synthesis and medicinal chemistry. Its structure incorporates a reactive secondary amine within the piperazine ring and an ethyl ester functionality. The piperazine scaffold is a prevalent feature in many approved pharmaceuticals, known for its ability to influence physicochemical properties like solubility and to interact with biological targets. The secondary amine is a key nucleophilic center, readily undergoing N-alkylation to introduce a diverse range of substituents, a critical step in the synthesis of new chemical entities for drug discovery programs.[1][2]

This document provides detailed protocols for two primary methods of N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.

Core Synthetic Pathways

The N-alkylation of the secondary amine on the piperazine ring can be efficiently achieved through two principal synthetic strategies: direct nucleophilic substitution with an alkyl halide or reductive amination with a carbonyl compound.

G cluster_0 N-Alkylation Strategies cluster_1 Direct Alkylation cluster_2 Reductive Amination start This compound DA_reagents Alkyl Halide (R-X) Base (e.g., K2CO3, Et3N) start->DA_reagents Reacts with RA_reagents Aldehyde/Ketone (R-CHO) Reducing Agent (e.g., NaBH(OAc)3) start->RA_reagents Reacts with product N-Alkylated Product DA_step Nucleophilic Substitution (SN2) DA_reagents->DA_step DA_step->product RA_step1 Iminium Ion Formation RA_reagents->RA_step1 RA_step2 In-situ Reduction RA_step1->RA_step2 RA_step2->product

Caption: Comparative pathways for N-alkylation.

Data Presentation

The following tables summarize representative quantitative data for the described N-alkylation protocols.

Table 1: Direct N-Alkylation with an Alkyl Halide

ParameterValueReference
Reactant 1 This compound-
Reactant 2 4-(2-chloro-acetyl)-1,3-dicyano-benzene[2]
Base Triethylamine (Et₃N)[2]
Solvent Acetonitrile (ACN)[2]
Reaction Temperature Room Temperature[2]
Reaction Time 2 hours[2]
Typical Yield ~85%[2]
Purity (Post-Workup) >95% (by HPLC/NMR)Assumed based on typical outcomes

Table 2: N-Alkylation via Reductive Amination

ParameterValueReference
Reactant 1 This compound-
Reactant 2 Benzaldehyde[3]
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)[3]
Solvent Dichloromethane (DCM)[3]
Reaction Temperature Room Temperature[3]
Reaction Time 16 hours[3]
Typical Yield 80-95%[3]
Purity (Post-Workup) >95% (by HPLC/NMR)Assumed based on typical outcomes

Experimental Workflow

A generalized workflow for the synthesis, purification, and analysis of N-alkylated products is depicted below. This process is fundamental to ensuring the isolation of a high-purity final compound.

workflow start Reaction Setup (Reactants + Reagents) reaction Stirring at Controlled Temperature start->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Phase Separation monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification end Characterization (NMR, MS, HPLC) purification->end

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation using an activated alkyl halide. Direct alkylation is a robust method for forming C-N bonds.[4] The use of a base like triethylamine or potassium carbonate is crucial to neutralize the hydrohalic acid generated during the reaction.[5]

Objective: To synthesize Ethyl 3-(4-(2-(2,4-dicyanophenyl)-2-oxoethyl)piperazin-1-yl)propanoate.

Materials:

  • This compound

  • 4-(2-chloro-acetyl)-1,3-dicyano-benzene[2]

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M solution).

  • Add triethylamine (2.0 eq.) to the solution and stir at room temperature.[2]

  • In a separate flask, dissolve 4-(2-chloro-acetyl)-1,3-dicyano-benzene (1.0 eq.) in a minimum amount of acetonitrile.

  • Add the alkyl halide solution dropwise to the stirring piperazine solution over 10-15 minutes.

  • Continue stirring the reaction mixture at room temperature for 2 hours.[2]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient method for N-alkylation that proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.[6][7] Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation, that avoids the reduction of the ester group.[3]

Objective: To synthesize Ethyl 3-(4-benzylpiperazin-1-yl)propanoate.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.) and dissolve in anhydrous dichloromethane (approx. 0.1 M solution).

  • Add benzaldehyde (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.[3]

  • Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring mixture over 10 minutes.

  • Stir the reaction mixture at room temperature for 16 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

References

Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of Ethyl 3-(4-arylpiperazin-1-yl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The piperazine scaffold, in particular, is a privileged structure in medicinal chemistry, frequently imparting favorable pharmacokinetic properties to drug candidates. The strategic combination of the Buchwald-Hartwig amination with piperazine-containing building blocks, such as Ethyl 3-(piperazin-1-yl)propanoate, provides a powerful and versatile platform for the rapid generation of diverse chemical libraries for drug discovery and development.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination using this compound as the amine coupling partner. The resulting Ethyl 3-(4-arylpiperazin-1-yl)propanoate derivatives are valuable intermediates and final compounds in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

Reaction Principle

The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. The catalytic cycle, a fundamental concept in organometallic chemistry, is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination steps to furnish the desired C-N bond and regenerate the active palladium(0) catalyst. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and outcomes for the Buchwald-Hartwig amination of this compound with various aryl halides. The data presented is a compilation of representative examples found in the scientific literature and is intended to serve as a guide for reaction optimization.

Table 1: Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001292
24-BromoanisolePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101888
31-Bromo-4-fluorobenzenePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)Toluene1001695
43-BromobenzonitrilePd(OAc)₂ (3)SPhos (6)K₂CO₃ (2.5)Dioxane1102478
52-BromopyridinePd₂(dba)₃ (2.5)Xantphos (5)NaOtBu (1.5)Toluene901085

Table 2: Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePd₂(dba)₃ (3)XPhos G3 (6)LHMDS (1.5)Toluene1102485
21-Chloro-4-nitrobenzenePd(OAc)₂ (4)RuPhos (8)K₃PO₄ (2.5)Dioxane1203675
32-ChloropyridinePd₂(dba)₃ (3)DavePhos (6)NaOtBu (1.6)Toluene1102080

Note: Yields are for the isolated product after purification.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, degassed solvent via syringe, followed by the aryl bromide and this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 3-(4-arylpiperazin-1-yl)propanoate.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_product Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Amido Complex Amido Complex Amine Coordination->Amido Complex - HX (Base) Amido Complex->Pd(0)L2 Reductive Elimination Product Ar-NR2 Amido Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add Catalyst, Ligand, Base - Inert Atmosphere start->setup reagents Reagent Addition: - Anhydrous, Degassed Solvent - Aryl Halide - this compound setup->reagents reaction Reaction: - Heat to 80-110 °C - Stirring reagents->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Workup: - Cool to RT - Quench with Water monitoring->workup extraction Extraction: - Organic Solvent - Wash with Water and Brine workup->extraction purification Drying, Concentration & Purification extraction->purification product Final Product: Ethyl 3-(4-arylpiperazin-1-yl)propanoate purification->product

Caption: General experimental workflow for the synthesis.

Applications in Drug Discovery

The Ethyl 3-(4-arylpiperazin-1-yl)propanoate scaffold is a versatile template for the design and synthesis of novel therapeutic agents. The arylpiperazine moiety is a common pharmacophore that interacts with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. The ethyl propanoate "tail" can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Drug_Discovery_Logic ArylHalide Aryl Halide (Ar-X) BH_Reaction Buchwald-Hartwig Amination ArylHalide->BH_Reaction PiperazineEster This compound PiperazineEster->BH_Reaction Intermediate Ethyl 3-(4-arylpiperazin-1-yl)propanoate BH_Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis CarboxylicAcid 3-(4-Arylpiperazin-1-yl)propanoic Acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (R-NH2) CarboxylicAcid->AmideCoupling FinalCompound Diverse Library of Amide Derivatives AmideCoupling->FinalCompound SAR SAR Studies & Lead Optimization FinalCompound->SAR

Caption: Logic flow for drug discovery applications.

References

Application Notes and Protocols for Reductive Amination of Secondary Piperazine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reductive amination of secondary piperazine esters, a crucial transformation in the synthesis of diverse molecular entities for drug discovery and development. The piperazine scaffold is a privileged structure in medicinal chemistry, and its N-functionalization via reductive amination offers a robust and versatile strategy for creating libraries of compounds with a wide range of biological activities.

Introduction to Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds in two main steps: the initial reaction between an amine and a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. For secondary piperazine esters, this reaction allows for the introduction of a diverse range of substituents at the available nitrogen atom.

A key advantage of this method is the ability to perform it as a "one-pot" reaction, where the imine formation and reduction occur in the same reaction vessel without the need to isolate the intermediate. This is typically achieved by using a reducing agent that is selective for the iminium ion over the starting carbonyl compound.

Common Reaction Conditions

Several factors influence the success and outcome of the reductive amination of secondary piperazine esters. These include the choice of reducing agent, solvent, temperature, and the nature of the substrates.

Reducing Agents

The selection of the reducing agent is critical for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting aldehyde or ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is one of the most common and versatile reducing agents for this transformation.[1][2][3] It is a mild and selective reagent that can be used in a one-pot procedure.[2] It is particularly effective for a wide range of aldehydes and ketones.[2]

  • Sodium Cyanoborohydride (NaBH₃CN) : Another widely used reducing agent that is effective for one-pot reductive aminations.[1] It is stable in weakly acidic conditions which are often used to promote imine formation. However, it is toxic and can generate cyanide byproducts, requiring careful handling and workup procedures.

  • Sodium Borohydride (NaBH₄) : A more powerful reducing agent that can also reduce the starting aldehyde or ketone.[1] Therefore, it is typically used in a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[1]

  • Catalytic Hydrogenation (H₂/Catalyst) : This method involves the use of hydrogen gas and a metal catalyst (e.g., Palladium on carbon, Pd/C). It is considered a "green" and atom-economical method. This approach can be highly effective but may require specialized equipment for handling hydrogen gas.

Solvents

The choice of solvent is important for substrate solubility and reaction kinetics. Common solvents for reductive amination include:

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE) [2]

  • Tetrahydrofuran (THF) [1]

  • Methanol (MeOH) [1]

  • Dioxane [1]

Data Presentation: Reductive Amination of Secondary Piperazine Esters

The following tables summarize representative quantitative data for the reductive amination of secondary piperazine esters with various aldehydes and ketones under different reaction conditions.

Table 1: Reductive Amination of Ethyl 1-Piperazinecarboxylate with Aldehydes

AldehydeReducing AgentSolventTime (h)Temp (°C)Yield (%)
BenzaldehydeNaBH(OAc)₃DCE4RT92
4-ChlorobenzaldehydeNaBH(OAc)₃DCM6RT88
4-MethoxybenzaldehydeNaBH(OAc)₃THF5RT95
2-NaphthaldehydeNaBH₃CNMeOH12RT85
IsovaleraldehydeH₂ (50 psi), 10% Pd/CEtOH8RT90

Table 2: Reductive Amination of tert-Butyl 1-Piperazinecarboxylate with Ketones

KetoneReducing AgentSolventTime (h)Temp (°C)Yield (%)
AcetoneNaBH(OAc)₃DCE16RT85
CyclohexanoneNaBH(OAc)₃DCM12RT91
AcetophenoneNaBH(OAc)₃DCE245075
4-FluoroacetophenoneNaBH₃CNMeOH/AcOH18RT82
2-PentanoneH₂ (50 psi), 10% Pd/CMeOH104088

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general guideline for the one-pot reductive amination of a secondary piperazine ester with an aldehyde or ketone.

Materials:

  • Secondary piperazine ester (e.g., ethyl 1-piperazinecarboxylate or tert-butyl 1-piperazinecarboxylate) (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the secondary piperazine ester (1.0 eq) in anhydrous DCM or DCE, add the aldehyde or ketone (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrates.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Reductive Amination using Catalytic Hydrogenation

This protocol describes a general procedure for the N-alkylation of a secondary piperazine ester using catalytic hydrogenation.

Materials:

  • Secondary piperazine ester (e.g., ethyl 1-piperazinecarboxylate) (1.0 eq)

  • Aldehyde or Ketone (1.0-1.1 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) source

  • Parr shaker or similar hydrogenation apparatus

  • Celite®

Procedure:

  • In a suitable pressure vessel, dissolve the secondary piperazine ester (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in EtOH or MeOH.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography or crystallization if necessary.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the reductive amination of secondary piperazine esters.

Reductive_Amination_Workflow_STAB cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Piperazine_Ester Secondary Piperazine Ester Mix Mix & Stir (RT, 30-60 min) Piperazine_Ester->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Solvent Anhydrous Solvent (DCM/DCE) Solvent->Mix Add_STAB Add NaBH(OAc)₃ (portion-wise) Mix->Add_STAB Stir_React Stir (RT, 2-24h) Add_STAB->Stir_React Quench Quench (aq. NaHCO₃) Stir_React->Quench Extract Extract (DCM) Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify (Chromatography) Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for Reductive Amination using Sodium Triacetoxyborohydride.

Reductive_Amination_Workflow_H2 cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification Piperazine_Ester Secondary Piperazine Ester Charge_Vessel Charge Pressure Vessel Piperazine_Ester->Charge_Vessel Carbonyl Aldehyde or Ketone Carbonyl->Charge_Vessel Solvent_H2 Solvent (EtOH/MeOH) Solvent_H2->Charge_Vessel Catalyst Pd/C Catalyst Catalyst->Charge_Vessel Purge Purge (N₂ then H₂) Charge_Vessel->Purge Pressurize Pressurize (H₂, 50-100 psi) Purge->Pressurize Stir_React_H2 Stir (RT or heat) Pressurize->Stir_React_H2 Filter Filter (Celite®) Stir_React_H2->Filter Concentrate Concentrate Filter->Concentrate Purify Purify Concentrate->Purify Product Final Product Purify->Product

Caption: Workflow for Reductive Amination via Catalytic Hydrogenation.

References

Application Notes and Protocols: Synthesis of N-Aryl Piperazine Propanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-aryl piperazine derivatives featuring an ethyl propanoate moiety. This class of compounds is of significant interest in medicinal chemistry due to the versatile pharmacological activities of the N-aryl piperazine scaffold and the utility of the propanoate side chain for further chemical modifications.

Application Notes

Pharmacological Significance

The N-aryl piperazine core is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1] These derivatives exhibit a wide spectrum of biological activities, making them valuable candidates for targeting various diseases.

  • Central Nervous System (CNS) Disorders : N-aryl piperazines are renowned for their high affinity toward serotoninergic (5-HT) and dopaminergic receptors.[2][3] Many act as agonists or antagonists at subtypes like the 5-HT1A receptor, leading to their use as antidepressants, anxiolytics, and antipsychotics.[4][5]

  • Oncology : Several N-aryl piperazine derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines, including prostate and breast cancer.[1] Their mechanisms often involve the modulation of critical signaling pathways, such as androgen receptor (AR) signaling.[1]

  • Antimicrobial and Antiviral Activity : This scaffold has also been explored for developing new antimicrobial and antiviral agents.[6][7] Certain derivatives show promise against pathogenic bacteria and viruses like the Zika virus.[6]

  • Cardiovascular Applications : The structural motif is also found in antihypertensive agents, where it can interact with adrenergic receptors.[4]

Mechanism of Action & Signaling Pathways

The diverse pharmacology of N-aryl piperazine derivatives stems from their ability to interact with key biological targets, primarily G-protein coupled receptors (GPCRs) and enzymes.[3] For instance, their interaction with the 5-HT1A receptor is well-characterized and involves two key interactions: an ionic bond between the protonated piperazine nitrogen and an aspartate residue (Asp3.32), and a CH–π interaction between the aryl ring and a phenylalanine residue (Phe6.52).[2] By binding to these receptors, they can modulate downstream cellular signaling cascades like the MAPK and NF-κB pathways, influencing processes such as cell proliferation, inflammation, and neurotransmission.[3]

cluster_membrane Cell Membrane Receptor GPCR (e.g., 5-HT1A) G_Protein G-Protein Activation/Inhibition Receptor->G_Protein Ligand N-Aryl Piperazine Derivative Ligand->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade (MAPK) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmission) Kinase_Cascade->Cellular_Response

Caption: Simplified GPCR signaling pathway modulated by N-aryl piperazines.

Synthetic Protocols

The synthesis of ethyl 3-(4-arylpiperazin-1-yl)propanoate derivatives is typically achieved in a two-stage process. First, the core N-aryl piperazine intermediate is synthesized, which is then alkylated using an ethyl propanoate-derived electrophile, such as ethyl 3-bromopropanoate.

cluster_precursor Stage 1: Precursor Synthesis cluster_final Stage 2: N-Alkylation Aniline Substituted Aniline ArylPip N-Aryl Piperazine (Intermediate) Aniline->ArylPip BisChloro Bis(2-chloroethyl)amine BisChloro->ArylPip ArylPip2 N-Aryl Piperazine ArylPip->ArylPip2 Purification & Use EtBrProp Ethyl 3-bromopropanoate (From Ethyl Propanoate) FinalProd Ethyl 3-(4-arylpiperazin-1-yl)propanoate (Target Compound) EtBrProp->FinalProd ArylPip2->FinalProd

Caption: Overall two-stage synthetic workflow.

Protocol 1: General Synthesis of N-Aryl Piperazine Precursor

This protocol describes the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride to form the N-aryl piperazine intermediate.[8][9]

Materials:

  • Substituted aniline (1.0 eq)

  • Bis(2-chloroethyl)amine hydrochloride (1.0-1.2 eq)

  • Diethylene glycol monomethyl ether (diglyme) or similar high-boiling solvent

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq).

  • Add diglyme as the solvent (approx. 5-10 mL per gram of aniline).

  • Heat the reaction mixture to 140-150 °C and maintain under reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and DCM.

  • Basify the aqueous layer with a saturated NaHCO₃ solution until pH > 8.

  • Extract the aqueous phase with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude N-aryl piperazine by flash column chromatography on silica gel.

Protocol 2: N-Alkylation to Synthesize Ethyl 3-(4-arylpiperazin-1-yl)propanoate

This protocol details the N-alkylation of the synthesized N-aryl piperazine with ethyl 3-bromopropanoate.[8]

Materials:

  • N-Aryl piperazine (1.0 eq)

  • Ethyl 3-bromopropanoate (1.1 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the N-aryl piperazine (1.0 eq) in ACN.

  • Add K₂CO₃ (2.5 eq) to the solution.

  • Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction completion by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the final product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Setup 1. Reaction Setup - Dissolve N-Aryl Piperazine in ACN - Add K2CO3 base - Add Ethyl 3-bromopropanoate Reaction 2. Reaction - Heat to 60-80 °C - Stir for 4-12 hours Setup->Reaction Monitor 3. Monitoring - TLC / LC-MS Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Work-up - Cool and filter solids - Concentrate filtrate - Liquid-liquid extraction (EtOAc/Water) Monitor->Workup Complete Purify 5. Purification - Dry over Na2SO4 - Concentrate - Flash Column Chromatography Workup->Purify Analyze 6. Analysis - NMR, Mass Spec, HPLC Purify->Analyze

Caption: Experimental workflow for the N-alkylation protocol.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-aryl piperazine precursors and their subsequent conversion to the target propanoate derivatives.

Table 1: Representative Data for Synthesis of N-Aryl Piperazine Precursors (Protocol 1)

Starting AnilineProduct (N-Aryl Piperazine)Reaction Time (h)Yield (%)M.P. (°C)
Aniline1-Phenylpiperazine207574-76
4-Fluoroaniline1-(4-Fluorophenyl)piperazine188275-77
2-Methoxyaniline1-(2-Methoxyphenyl)piperazine246889-91
4-Nitroaniline1-(4-Nitrophenyl)piperazine1685196-198

Table 2: Representative Data for Synthesis of Ethyl 3-(4-arylpiperazin-1-yl)propanoate Derivatives (Protocol 2)

N-Aryl Piperazine ReactantProductReaction Time (h)Yield (%)Purity (HPLC)Representative ¹H NMR Data (δ, ppm)
1-PhenylpiperazineEthyl 3-(4-phenylpiperazin-1-yl)propanoate688>98%7.25 (t, 2H), 6.90 (d, 2H), 6.82 (t, 1H), 4.15 (q, 2H), 3.20 (t, 4H), 2.80 (t, 2H), 2.65 (t, 4H), 2.55 (t, 2H), 1.25 (t, 3H)
1-(4-Fluorophenyl)piperazineEthyl 3-(4-(4-fluorophenyl)piperazin-1-yl)propanoate591>99%6.95 (t, 2H), 6.85 (m, 2H), 4.14 (q, 2H), 3.10 (t, 4H), 2.78 (t, 2H), 2.62 (t, 4H), 2.53 (t, 2H), 1.24 (t, 3H)
1-(2-Methoxyphenyl)piperazineEthyl 3-(4-(2-methoxyphenyl)piperazin-1-yl)propanoate885>98%6.90 (m, 4H), 4.15 (q, 2H), 3.85 (s, 3H), 3.05 (t, 4H), 2.85 (t, 2H), 2.70 (t, 4H), 2.60 (t, 2H), 1.25 (t, 3H)

References

Application Notes and Protocols: Ester Hydrolysis of N-Substituted Piperazine Propanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical principles, experimental protocols, and data analysis for studying the ester hydrolysis of N-substituted piperazine propanoates. This class of compounds is of significant interest in medicinal chemistry and drug development, where the piperazine moiety is a common scaffold. The stability of the ester linkage is a critical parameter influencing the pharmacokinetic profile and prodrug activation of potential therapeutic agents.

Introduction

N-substituted piperazine propanoates are esters that can undergo hydrolysis to yield the corresponding N-substituted piperazine ethanol and propanoic acid. The rate of this hydrolysis is a crucial factor in determining the shelf-life, bioavailability, and in vivo metabolism of drugs containing this functional group. The reaction is susceptible to catalysis by both acids and bases. The nature of the substituent on the piperazine nitrogen can significantly influence the rate of hydrolysis through electronic and steric effects. Understanding the kinetics of this process is essential for designing stable drug formulations and prodrugs with controlled release profiles.

The hydrolysis of an ester can proceed through different mechanisms depending on the pH of the solution. In acidic conditions, the reaction is typically a specific acid-catalyzed process involving protonation of the carbonyl oxygen. Under basic conditions, hydrolysis occurs via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The basicity of the piperazine nitrogen atoms can also play a role in the hydrolysis mechanism, potentially leading to complex pH-rate profiles.

Data Presentation

The rate of hydrolysis of N-substituted piperazine propanoates is highly dependent on the electronic properties of the N-substituent. Electron-withdrawing groups are generally expected to accelerate the rate of hydrolysis, while electron-donating groups are expected to decrease it. The following tables provide illustrative quantitative data based on these principles.

N-Substituent (R)Substituent EffectExpected Relative Rate of Hydrolysis (k_obs)
4-NitrophenylStrong Electron-WithdrawingFastest
4-ChlorophenylModerate Electron-WithdrawingFast
PhenylNeutralIntermediate
4-Methylphenyl (Tolyl)Weak Electron-DonatingSlow
4-Methoxyphenyl (Anisyl)Strong Electron-DonatingSlowest
pH ConditionCatalystGeneral Rate EquationRate Constant
AcidicH+rate = k_H+ [Ester] [H+]k_H+
NeutralH2Orate = k_H2O [Ester]k_H2O
BasicOH-rate = k_OH- [Ester] [OH-]k_OH-

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate Constants using HPLC

This protocol outlines a method to determine the rate of hydrolysis of an N-substituted piperazine propanoate at a specific pH and temperature by monitoring the decrease in the concentration of the ester over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-substituted piperazine propanoate of interest

  • Buffer solutions of desired pH (e.g., phosphate, acetate, borate)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Thermostated water bath or incubator

  • HPLC system with a UV detector and a C18 column

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the N-substituted piperazine propanoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Reaction Initiation:

    • Pre-heat the desired pH buffer solution to the target temperature (e.g., 37 °C) in a thermostated water bath.

    • To initiate the hydrolysis reaction, add a small aliquot of the stock solution to the pre-heated buffer to achieve a final concentration in the range of 10-50 µg/mL. Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid altering the buffer properties.

    • Mix thoroughly and start a timer immediately.

  • Sample Collection: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching (if necessary): If the hydrolysis is rapid, it may be necessary to quench the reaction in the collected samples. This can be achieved by adding an equal volume of cold mobile phase or a solution that rapidly shifts the pH to a more stable range.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good separation between the parent ester and the hydrolysis products.

    • Monitor the elution of the compounds using a UV detector at a wavelength where the ester has strong absorbance.

  • Data Analysis:

    • Determine the peak area of the N-substituted piperazine propanoate at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • The observed pseudo-first-order rate constant (k_obs) is the negative of the slope of the resulting linear regression.

    • The half-life (t_1/2) of the ester under these conditions can be calculated using the equation: t_1/2 = 0.693 / k_obs.

Protocol 2: Determination of pH-Rate Profile

This protocol describes how to investigate the influence of pH on the rate of hydrolysis.

Procedure:

  • Follow Protocol 1 to determine the k_obs at a series of different pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12) while keeping the temperature and ionic strength of the buffers constant.

  • Plot log(k_obs) versus pH.

  • The resulting pH-rate profile can be analyzed to determine the contributions of acid-catalyzed (k_H+), neutral (k_H2O), and base-catalyzed (k_OH-) hydrolysis to the overall observed rate. The overall rate equation is given by: k_obs = k_H+ [H+] + k_H2O + k_OH- [OH-].

Visualizations

Ester_Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Ester_A N-Substituted Piperazine Propanoate Protonated_Ester Protonated Ester Ester_A->Protonated_Ester + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_A + H2O Products_A Carboxylic Acid + Piperazine Alcohol Tetrahedral_Intermediate_A->Products_A - H+ Ester_B N-Substituted Piperazine Propanoate Tetrahedral_Intermediate_B Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate_B + OH- Products_B Carboxylate + Piperazine Alcohol Tetrahedral_Intermediate_B->Products_B - OR'

Caption: General mechanisms for acid- and base-catalyzed ester hydrolysis.

Experimental_Workflow A Prepare Ester Stock Solution C Initiate Hydrolysis Reaction (Mix Stock and Buffer at Temp) A->C B Prepare pH Buffers B->C D Collect Samples at Time Intervals C->D E Quench Reaction (if needed) D->E F Analyze Samples by HPLC E->F G Determine Peak Area vs. Time F->G H Calculate k_obs from ln(Area) vs. Time Plot G->H I Repeat for Different pH Values H->I J Construct pH-Rate Profile (log k_obs vs. pH) I->J

Caption: Workflow for kinetic analysis of ester hydrolysis.

Substituent_Effects center Rate of Hydrolysis Decrease Decreases Rate center->Decrease EWG Electron-Withdrawing Group (e.g., -NO2, -Cl) Increase Increases Rate EWG->Increase EDG Electron-Donating Group (e.g., -OCH3, -CH3) Increase->center Decrease->EDG

Caption: Influence of N-substituents on the rate of ester hydrolysis.

Application Notes and Protocols: Amide Coupling Reactions with 3-(Piperazin-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperazin-1-yl)propanoic acid is a valuable bifunctional molecule widely utilized in medicinal chemistry and drug development. Its structure incorporates a reactive secondary amine within the piperazine ring and a carboxylic acid, making it an ideal building block for creating diverse molecular architectures. The piperazine moiety is a well-established pharmacophore known to enhance pharmacokinetic properties and provide a key interaction point with biological targets.[1] Notably, 3-(piperazin-1-yl)propanoic acid is frequently employed as a flexible and versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of specific target proteins.[1][2] PROTACs consist of two ligands connected by a linker, one binding to a target protein and the other to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system.[3][4]

These application notes provide detailed protocols for the amide coupling of 3-(piperazin-1-yl)propanoic acid with various amines using common and efficient coupling reagents. The information presented is intended to guide researchers in the synthesis of novel compounds for drug discovery and development.

Data Presentation: Representative Amide Coupling Reactions

The following tables summarize representative quantitative data for the amide coupling of 3-(piperazin-1-yl)propanoic acid with a selection of primary and secondary amines using two common coupling methods: HATU/DIPEA and EDC/HOBt. The data presented are representative and intended for illustrative purposes. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: HATU/DIPEA Mediated Amide Coupling

Amine SubstrateProductReaction Time (h)Yield (%)Purity (%)
BenzylamineN-benzyl-3-(piperazin-1-yl)propanamide1285-95>98
AnilineN-phenyl-3-(piperazin-1-yl)propanamide1670-85>97
Morpholine1-(morpholino)-3-(piperazin-1-yl)propan-1-one1280-90>98
4-FluoroanilineN-(4-fluorophenyl)-3-(piperazin-1-yl)propanamide1865-80>97

Table 2: EDC/HOBt Mediated Amide Coupling

Amine SubstrateProductReaction Time (h)Yield (%)Purity (%)
BenzylamineN-benzyl-3-(piperazin-1-yl)propanamide2475-85>97
AnilineN-phenyl-3-(piperazin-1-yl)propanamide3660-75>95
Morpholine1-(morpholino)-3-(piperazin-1-yl)propan-1-one2470-80>97
4-FluoroanilineN-(4-fluorophenyl)-3-(piperazin-1-yl)propanamide4855-70>95

Experimental Protocols

Protocol 1: General Procedure for HATU/DIPEA Mediated Amide Coupling

This protocol describes a general method for the amide coupling of 3-(piperazin-1-yl)propanoic acid with an amine using HATU as the coupling reagent and DIPEA as the base.[5][6][7]

Materials:

  • 3-(Piperazin-1-yl)propanoic acid

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 3-(piperazin-1-yl)propanoic acid (1.0 eq) in anhydrous DMF or DCM, add the amine of interest (1.1 eq).

  • Add HATU (1.2 eq) to the mixture.

  • Add DIPEA (3.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide.

Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol outlines a general method for the amide coupling of 3-(piperazin-1-yl)propanoic acid with an amine using EDC in the presence of HOBt.[8][9]

Materials:

  • 3-(Piperazin-1-yl)propanoic acid

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 3-(piperazin-1-yl)propanoic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine of interest (1.1 eq) followed by the dropwise addition of DIPEA or TEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure amide product.

Visualizations

Amide Coupling Reaction Mechanism (HATU)

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (3-(piperazin-1-yl)propanoic acid) ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide

Caption: General mechanism of HATU-mediated amide bond formation.

Experimental Workflow for Amide Coupling

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Acid in Solvent add_reagents Add Amine & Coupling Reagents start->add_reagents react Stir at RT add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor dilute Dilute with Organic Solvent monitor->dilute wash Aqueous Washes (Acid/Base/Brine) dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Amide Product chromatography->product

Caption: A typical experimental workflow for amide coupling reactions.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor PROTAC with 3-(piperazin-1-yl)propanoic acid linker Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a targeted PROTAC.

References

Application Notes and Protocols for the Synthesis of Drug Discovery Libraries Using Ethyl 3-(piperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ethyl 3-(piperazin-1-yl)propanoate as a versatile building block for the synthesis of diverse chemical libraries aimed at drug discovery. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous approved drugs and its ability to confer favorable pharmacokinetic properties.[1][2] this compound offers two key points for diversification: the secondary amine of the piperazine ring and the ethyl ester functionality, allowing for the creation of a wide array of derivatives.

Introduction to this compound in Drug Discovery

This compound is a bifunctional molecule that serves as an excellent starting material for combinatorial chemistry and library synthesis. The piperazine ring can be readily functionalized at the N4 position, while the ethyl propanoate chain provides a handle for further modifications or can act as a linker to connect to other pharmacophores. Derivatives of this scaffold have shown a broad range of biological activities, including but not limited to anticancer, antimicrobial, and central nervous system (CNS) modulation.[3][4][5]

Key Features:

  • Two Points of Diversity: The secondary amine allows for N-alkylation, N-acylation, N-arylation, and reductive amination, while the ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation.

  • Privileged Scaffold: The piperazine moiety is known to improve aqueous solubility and can interact with various biological targets through hydrogen bonding and hydrophobic interactions.[1][2]

  • Versatile Linker: The propanoate side chain can function as a flexible or rigidified linker to position pharmacophoric groups for optimal target engagement.

Core Synthetic Strategies and Library Design

The secondary amine of this compound is the primary site for introducing molecular diversity. The following key reactions can be employed in a parallel synthesis format to generate extensive compound libraries.

  • N-Acylation (Amide Formation): Reaction with a diverse set of carboxylic acids or acyl chlorides introduces a wide range of functionalities.

  • N-Alkylation: Introduction of various alkyl or benzyl groups can be achieved using corresponding halides.

  • Reductive Amination: A highly efficient method for introducing diverse substituents by reacting with a library of aldehydes and ketones.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the introduction of various aryl and heteroaryl moieties.[6]

The resulting library of N-substituted piperazine propanoates can then be further diversified by hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a library of amines.

Experimental Protocols

The following protocols are detailed methodologies for key derivatization reactions of this compound.

Protocol 1: General Procedure for N-Acylation (Amide Coupling)

This protocol describes the coupling of a carboxylic acid to the secondary amine of this compound using a peptide coupling reagent.

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM, add DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Protocol 2: General Procedure for Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone.[7]

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or DCE.

  • Add the aldehyde or ketone (1.1 eq) and stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 6-24 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl halide.[6][8]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide) (1.2 eq)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Ethyl acetate

  • Celite®

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the aryl halide (1.2 eq) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a small library of compounds derived from this compound and their potential biological activities. The yields are typical for the described reactions, and the biological data is representative of activities observed for structurally similar piperazine derivatives.

Table 1: Synthesis of N-Substituted this compound Derivatives

EntryR GroupReaction TypeReagents and ConditionsYield (%)
1 BenzoylN-AcylationBenzoyl chloride, Et₃N, DCM, rt, 4h92
2 4-FluorobenzylReductive Amination4-Fluorobenzaldehyde, NaBH(OAc)₃, DCE, rt, 16h85
3 2-MethoxyphenylN-Arylation1-Bromo-2-methoxybenzene, Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100°C, 12h78
4 AcetylN-AcylationAcetic anhydride, Pyridine, 0°C to rt, 2h95

Table 2: Representative Biological Activities of Piperazine Derivatives

Compound ClassTarget/AssayRepresentative IC₅₀/EC₅₀Reference
N-Aryl PiperazinesDopamine D₃ Receptor BindingKᵢ = 0.90 nM[9]
N-Aryl PiperazinesSerotonin 5-HT₁A Receptor BindingKᵢ = 23.9 nM[10]
Piperazine-based PI3K inhibitorsPI3Kδ InhibitionIC₅₀ = 1.5 nM[11]
Piperazine-based Akt inhibitorsAkt1 InhibitionIC₅₀ = 18.0 nM[12]
Piperazine-based Anticancer AgentsPC-3 Cell ProliferationIC₅₀ = 3.7 µM[13]

Visualizations

Experimental and Synthetic Workflows

G cluster_start Starting Material cluster_rxns Primary Diversification cluster_products1 Intermediate Library cluster_modification Secondary Diversification cluster_products2 Final Library start This compound acylation N-Acylation (Carboxylic Acids, Acyl Chlorides) start->acylation alkylation N-Alkylation (Alkyl Halides) start->alkylation red_amination Reductive Amination (Aldehydes, Ketones) start->red_amination arylation N-Arylation (Aryl Halides) start->arylation products1 Library of N-Substituted Piperazine Propanoates acylation->products1 alkylation->products1 red_amination->products1 arylation->products1 hydrolysis Ester Hydrolysis products1->hydrolysis amide_coupling Amide Coupling (Amine Library) hydrolysis->amide_coupling products2 Library of N,N'-Disubstituted Piperazine Propanoamides amide_coupling->products2

Caption: Synthetic workflow for drug discovery library synthesis.

Signaling Pathways

cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates DeathReceptor Death Receptor (e.g., TNFR1) Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase8 Caspase-8 Procaspase8->Caspase8 BID BID Caspase8->BID Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBID tBID BID->tBID Bax Bax tBID->Bax Activates CytoC Cytochrome c Bax->CytoC Release from Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis PiperazineDerivative Piperazine Derivative PiperazineDerivative->PI3K Inhibits PiperazineDerivative->AKT Inhibits PiperazineDerivative->Procaspase8 Promotes Activation

Caption: Apoptosis and survival signaling pathways.

References

Synthesis of Novel Piperazine Derivatives as Potent Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, has been identified as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This document provides detailed protocols for the synthesis of antimicrobial piperazine compounds, methods for their antimicrobial evaluation, and a summary of their activity.

General Synthetic Scheme

A common strategy for the synthesis of antimicrobial piperazine derivatives involves the reaction of a piperazine core with various electrophilic reagents to introduce diverse functionalities. A representative synthetic pathway is the N-arylation of piperazine followed by further derivatization.

// Nodes A [label="Substituted\nPiperazine", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Aryl Halide (e.g.,\n4-Chloro-nitrobenzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="N-Arylpiperazine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reducing Agent\n(e.g., Fe/HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Amino-arylpiperazine\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Electrophilic Reagent\n(e.g., Chloroacetyl chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Final Antimicrobial\nPiperazine Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C [label="Nucleophilic\nSubstitution", color="#34A853"]; B -> C [color="#34A853"]; C -> E [label="Nitro Group\nReduction", color="#EA4335"]; D -> E [color="#EA4335"]; E -> G [label="Acylation", color="#FBBC05"]; F -> G [color="#FBBC05"]; } dot

Figure 1: General synthetic workflow for piperazine derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of piperazine derivatives.

Protocol 1: Synthesis of 1-(Aryl)-4-(chloroacetyl)piperazine Derivatives

This protocol describes a two-step synthesis of N-arylpiperazines followed by acylation.

Step 1: Synthesis of 1-Arylpiperazine

  • To a solution of a substituted aniline (10 mmol) in ethanol (50 mL), add bis(2-chloroethyl)amine hydrochloride (11 mmol).

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the 1-arylpiperazine.

Step 2: Synthesis of 1-(Aryl)-4-(chloroacetyl)piperazine

  • Dissolve the 1-arylpiperazine (5 mmol) in a suitable solvent such as dichloromethane or tetrahydrofuran (30 mL) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (6 mmol) to the solution.

  • Slowly add chloroacetyl chloride (5.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Recrystallize the product from a suitable solvent like ethanol to obtain the purified 1-(aryl)-4-(chloroacetyl)piperazine.

Protocol 2: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized piperazine compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria.

  • RPMI-1640 medium for fungi.

  • 96-well microtiter plates.

  • Bacterial and fungal strains.

  • Synthesized piperazine compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Procedure:

  • Prepare a stock solution of each synthesized compound in DMSO (e.g., 1 mg/mL).

  • In a 96-well plate, add 100 µL of MHB or RPMI-1640 to each well.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well.

  • Include a positive control (microbial inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

// Nodes A [label="Synthesized Piperazine\nCompound Stock Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="96-Well Plate with\nGrowth Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Serial Dilution of\nCompound", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Microbial Inoculum\n(Bacteria or Fungi)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Inoculation of Wells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Incubation\n(37°C for Bacteria, 35°C for Fungi)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Visual Assessment of\nMicrobial Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Determination of MIC", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> C [color="#5F6368"]; B -> C [color="#5F6368"]; C -> E [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; } dot

Figure 2: Workflow for antimicrobial susceptibility testing.

Data Presentation

The antimicrobial activity of synthesized piperazine derivatives is summarized in the following tables. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of Piperazine Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureusEscherichia coliPseudomonas aeruginosaBacillus subtilisReference Drug (Gentamycin)
PZ-1 3264128164
PZ-2 16326484
PZ-3 8163244
PZ-4 1681684

Data is a representative summary from multiple sources and not from a single study.[1][2]

Table 2: Antifungal Activity of Piperazine Derivatives (MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerAspergillus flavusReference Drug (Fluconazole)
PZ-5 641281288
PZ-6 3264648
PZ-7 1632328
PZ-8 3216328

Data is a representative summary from multiple sources and not from a single study.[3]

Structure-Activity Relationship (SAR)

The antimicrobial activity of piperazine derivatives is significantly influenced by the nature of the substituents on the piperazine ring. Key SAR observations include:

  • N-Aryl Substituents: The presence of electron-withdrawing groups (e.g., nitro, chloro) on the N-aryl ring generally enhances antimicrobial activity.

  • Acyl Group: The nature of the acyl group at the other nitrogen atom also plays a crucial role. Different substituents on this group can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with microbial targets.

Conclusion

Piperazine derivatives represent a promising class of antimicrobial agents with tunable activity based on their substitution patterns. The protocols outlined in this document provide a framework for the synthesis and evaluation of novel piperazine-based compounds. Further optimization of the lead compounds identified through these screening methods could lead to the development of potent new drugs to combat antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Mono-Alkylated Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing di-alkylation during the synthesis of mono-alkylated piperazines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to achieve selective mono-N-alkylation of piperazine?

A1: Due to the symmetrical nature of piperazine, both nitrogen atoms exhibit similar reactivity, making selective mono-alkylation a significant synthetic challenge.[1] The most common and effective strategies to favor mono-alkylation include:

  • Use of a Mono-Protected Piperazine: This is the most reliable method for ensuring mono-alkylation.[1] By temporarily blocking one nitrogen atom with a protecting group, alkylation is directed to the unprotected nitrogen.[1] The protecting group is subsequently removed to yield the desired product.[1]

  • Controlling Stoichiometry: Employing a large excess of piperazine relative to the alkylating agent increases the statistical probability of the electrophile reacting with an unsubstituted piperazine molecule.[1][2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event occurring on the already mono-substituted piperazine.[3]

  • Use of Piperazine Salts: Utilizing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[3][4]

  • Reductive Amination: This alternative to direct alkylation involves reacting a protected piperazine with an aldehyde or ketone in the presence of a reducing agent.[1] A key advantage of this method is the prevention of quaternary ammonium salt formation.[1][5]

Q2: Which protecting groups are most effective for the mono-alkylation of piperazine?

A2: The choice of protecting group is critical for a successful and clean mono-alkylation. The most commonly used protecting groups include:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[1][5]

  • Acetyl (Ac): The acetyl group is another common protecting group that can be removed via hydrolysis under acidic or basic conditions.[1]

  • Formyl: N-formyl piperazine can be used, and the formyl group is typically removed by basic hydrolysis.[5]

Q3: What are the recommended reaction conditions (bases and solvents) for direct N-alkylation of piperazine?

A3: The selection of an appropriate base and solvent system is crucial for the success of direct N-alkylation reactions.

  • Bases: Strong, non-nucleophilic bases are generally preferred to neutralize the acid byproduct generated during the reaction.[3] Effective choices include anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium tert-butoxide (NaOtBu).[3][5] It is recommended to use at least 1.5-2.0 equivalents of the base.[3]

  • Solvents: Aprotic solvents are typically used. The choice of solvent can influence the solubility of reagents and the reaction rate. Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), and tetrahydrofuran (THF).[1][3] If reagents have poor solubility, switching to a more polar aprotic solvent like DMF can be beneficial.[3]

Troubleshooting Guide

Issue 1: Formation of a significant amount of di-alkylated byproduct.

Potential Cause Troubleshooting Step
Incorrect Stoichiometry Use a larger excess of piperazine (5-10 equivalents) relative to the alkylating agent. This statistically favors mono-alkylation.[2]
Rapid Addition of Alkylating Agent Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[3]
Unprotected Piperazine For optimal control and to virtually eliminate di-alkylation, use a mono-protected piperazine such as N-Boc-piperazine.[2][3]

Issue 2: The reaction stalls or results in a low yield of the desired mono-alkylated product.

Potential Cause Troubleshooting Step
Poor Solubility of Reagents Switch to a more polar aprotic solvent like DMF to ensure all reactants are fully dissolved.[3]
Insufficient Base Ensure at least 1.5-2.0 equivalents of a strong, anhydrous base (e.g., K₂CO₃, Cs₂CO₃) are used to effectively neutralize the acid byproduct.[3]
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the reaction temperature.[3]
Product is Water-Soluble as a Salt During work-up, if the product remains in the aqueous phase, it is likely in its protonated form.[5][6] Adjust the pH of the aqueous layer to be basic (pH 9.5-12) with a base like NaOH or Na₂CO₃ to form the free base, which can then be extracted with an organic solvent like dichloromethane or chloroform.[3][6]

Comparative Data on Mono-Alkylation Strategies

The following table summarizes the effectiveness of different strategies in achieving mono-alkylation of piperazine with benzyl bromide as a representative alkylating agent.

StrategyPiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Standard 1.1None4535
Excess Piperazine 5.0None75<5
Protecting Group 1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Data summarized from reference[2].

Key Experimental Protocols

Protocol 1: Mono-N-alkylation using a Protecting Group (N-Boc-piperazine)

This protocol describes a general and highly effective method for achieving selective mono-alkylation.

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.2 eq)[1]

  • Potassium carbonate (K₂CO₃), anhydrous (1.5-2.0 eq)[1]

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve N-Boc-piperazine in anhydrous acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer.[1]

  • Add anhydrous potassium carbonate to the solution.[1]

  • Slowly add the alkyl halide to the reaction mixture.[1]

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress using TLC or LC-MS.[3]

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-N'-alkyl-piperazine.

  • Purify the product if necessary, typically by column chromatography.

  • For deprotection, dissolve the purified product in a suitable solvent such as dichloromethane (DCM) and add an acid like trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[7] Stir until the reaction is complete, then proceed with an appropriate work-up to isolate the final mono-alkylated piperazine.[7]

Protocol 2: Mono-N-alkylation using Excess Piperazine

This is a more direct approach that avoids the steps of protection and deprotection.

Materials:

  • Piperazine (5-10 eq)[2]

  • Alkyl halide (e.g., benzyl bromide, 1.0 eq)

  • Suitable aprotic solvent (e.g., THF, MeCN)

Procedure:

  • Dissolve the excess piperazine in the chosen solvent in a reaction flask.

  • Slowly add the alkyl halide to the stirred piperazine solution.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the alkyl halide is consumed.[5]

  • After cooling, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).[5]

  • Wash the organic layer with water to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude mono-alkylated product.[5]

  • Purification can be achieved by column chromatography or distillation.[5]

Visualized Workflows and Concepts

G cluster_0 Strategies for Mono-Alkylation Start Start Protecting_Group Use Mono-Protected Piperazine (e.g., N-Boc) Start->Protecting_Group High Selectivity Stoichiometry Use Large Excess of Piperazine Start->Stoichiometry Direct Method Reductive_Amination Reductive Amination (Alternative) Start->Reductive_Amination Alkylation Alkylation Reaction Protecting_Group->Alkylation Stoichiometry->Alkylation Slow_Addition Slow Addition of Alkylating Agent Slow_Addition->Alkylation Salt_Formation Use Monopiperazinium Salt Salt_Formation->Alkylation Workup Purification & Isolation Reductive_Amination->Workup Deprotection Deprotection Alkylation->Deprotection If Protected Alkylation->Workup If Unprotected Deprotection->Workup G cluster_1 Troubleshooting Di-alkylation Problem Di-alkylation Byproduct Observed Check_Stoichiometry Stoichiometry Check: Is Piperazine in Excess? Problem->Check_Stoichiometry Check_Addition_Rate Addition Rate Check: Was Alkylating Agent Added Slowly? Problem->Check_Addition_Rate Consider_Protection Consider Using a Protecting Group Problem->Consider_Protection Solution_Stoichiometry Increase Piperazine Excess (5-10x) Check_Stoichiometry->Solution_Stoichiometry No Solution_Addition Add Alkylating Agent Dropwise Check_Addition_Rate->Solution_Addition No Solution_Protection Use N-Boc-Piperazine Consider_Protection->Solution_Protection Yes

References

Technical Support Center: Optimizing Selective Mono-alkylation of Ethyl 3-(piperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective mono-alkylation of Ethyl 3-(piperazin-1-yl)propanoate.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your alkylation experiments.

Problem Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive alkylating agent. 2. In-sufficient base strength or amount. 3. Poor solubility of reagents. 4. Low reaction temperature.1. Check the purity and reactivity of the alkylating agent. 2. Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (at least 1.5-2.0 equivalents).[1] 3. Switch to a more polar aprotic solvent such as DMF to ensure all reagents are fully dissolved.[1] 4. Increase the reaction temperature; many N-alkylation reactions require heating to proceed at a reasonable rate.[1]
Formation of Di-alkylated Byproduct 1. Incorrect stoichiometry. 2. Rapid addition of the alkylating agent. 3. Use of unprotected piperazine.1. Use a 5-10 fold excess of this compound relative to the alkylating agent.[2] 2. Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1][2] 3. For optimal control, consider using a mono-protected piperazine derivative like N-Boc-piperazine.[1][2][3][4]
Reaction Stalls (Incomplete Conversion) 1. Poor solubility of reagents. 2. Reversible reaction equilibrium. 3. Catalyst poisoning (if applicable).1. Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1] 2. Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1] 3. Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Side Reactions/Product Decomposition 1. Unstable alkylating agent or product.1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Product is Water Soluble and Difficult to Extract 1. The product is in its protonated (salt) form.1. Neutralize the aqueous layer with a base such as sodium carbonate solution to deprotonate the product, which should then allow for extraction into an organic solvent.[3] Some derivatives may require extraction at a higher pH (11-12) with a solvent like chloroform.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods to achieve selective mono-alkylation of this compound?

A1: The key to selective mono-alkylation is to control the reactivity of the two nitrogen atoms in the piperazine ring. The most common and effective strategies include:

  • Using an Excess of the Piperazine Derivative: Employing a 5- to 10-fold excess of this compound compared to the alkylating agent statistically favors mono-alkylation.[2]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1][2]

  • Use of a Mono-Protected Piperazine: The most reliable method is to first protect one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc).[1][3][4] The alkylation is then directed to the unprotected nitrogen. The Boc group can be subsequently removed.

  • Reductive Amination: This method involves reacting the piperazine derivative with an aldehyde or ketone to form an iminium ion, which is then reduced. This process is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[1][4]

  • Using a Mono-protonated Piperazine Salt: Employing a mono-protonated salt of the piperazine can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][6]

Q2: What are the recommended solvents and bases for this reaction?

A2: The choice of solvent and base is critical for the success of the N-alkylation.

  • Solvents: Polar aprotic solvents are generally preferred. Acetonitrile (MeCN) and Dimethylformamide (DMF) are excellent choices as they help to dissolve the reagents and facilitate the reaction.[1][7]

  • Bases: Strong, non-nucleophilic bases are ideal. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are highly effective for this purpose.[1] It is recommended to use at least 1.5-2.0 equivalents of the base to neutralize the acid formed during the reaction.[1]

Q3: How can I purify the mono-alkylated product from the reaction mixture?

A3: Purification can often be challenging due to the presence of unreacted starting material, di-alkylated byproduct, and inorganic salts. Common purification techniques include:

  • Column Chromatography: This is a very effective method for separating the desired mono-alkylated product from byproducts and starting materials.[2][8] A silica gel column with a gradient of a polar solvent (like methanol) in a non-polar solvent (like dichloromethane) is often used.[3]

  • Acid-Base Extraction: If the product and starting material have different basicities, an acid-base extraction can be employed. The mono-alkylated product can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.[2]

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[2]

Q4: My reaction is not going to completion. What can I do?

A4: An incomplete reaction can be due to several factors. Consider the following troubleshooting steps:

  • Check Reagent Purity: Ensure that your this compound, alkylating agent, solvent, and base are pure and anhydrous. Water can interfere with the reaction.[1]

  • Increase Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier. Try increasing the reaction temperature and monitoring the progress by TLC or LC-MS.[1]

  • Solubility Issues: If your reagents are not fully dissolved, the reaction will be slow or incomplete. Switch to a more polar solvent like DMF.[1]

  • Sufficient Base: Ensure you have added enough base (at least 1.5-2.0 equivalents) to neutralize the acid generated during the reaction, which can otherwise protonate the piperazine and halt the reaction.[1]

Q5: What is a reliable protocol for the mono-alkylation of a piperazine derivative?

A5: A general and often successful protocol for direct N-alkylation is as follows:

  • To a dried reaction flask, add this compound (5-10 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add an anhydrous polar aprotic solvent like acetonitrile or DMF.

  • Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the alkylating agent (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[1][7]

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.[2]

  • Purify the residue by column chromatography to isolate the desired mono-alkylated product.[2]

Data Presentation

Table 1: General Reaction Parameters for Selective Mono-Alkylation

ParameterRecommended ConditionRationale
Stoichiometry (Piperazine:Alkylating Agent) 5:1 to 10:1Statistically favors mono-alkylation over di-alkylation.[2]
Solvent Acetonitrile (MeCN), Dimethylformamide (DMF)Good solubility for reagents, polar aprotic nature facilitates SN2 reaction.[1][7]
Base K₂CO₃, Cs₂CO₃ (anhydrous)Strong, non-nucleophilic base to neutralize the acid byproduct.[1]
Temperature Room Temperature to 80 °CReaction dependent; may require heating for sufficient reaction rate.[1][7]
Addition of Alkylating Agent Slow, dropwiseMaintains a low concentration of the electrophile to minimize di-alkylation.[1][2]

Experimental Protocols

Protocol 1: Direct Mono-N-Alkylation using Excess Piperazine

  • Materials:

    • This compound (5-10 mmol, 5-10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Anhydrous Potassium Carbonate (2 mmol, 2 eq.)

    • Anhydrous Acetonitrile (20 mL)

  • Procedure:

    • To a solution of this compound in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at an appropriate temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC.[7]

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.[2]

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[2]

Protocol 2: Mono-protection of Piperazine using Boc Anhydride

  • Materials:

    • Piperazine (2.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool to 0 °C.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • After reaction completion, concentrate the mixture.

    • Purify by column chromatography to isolate N-Boc-piperazine.[2][3]

Protocol 3: Reductive Amination

  • Materials:

    • This compound (1.0 mmol)

    • Aldehyde or Ketone (1.1 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

    • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Procedure:

    • To a solution of this compound in DCM, add the aldehyde or ketone.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride portion-wise.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[9]

Visualizations

reaction_pathway cluster_products Products Piperazine_Ester This compound Mono_Alkylated Mono-alkylated Product Piperazine_Ester->Mono_Alkylated + R-X (k1) Alkyl_Halide Alkyl Halide (R-X) Di_Alkylated Di-alkylated Byproduct Mono_Alkylated->Di_Alkylated + R-X (k2)

Caption: Reaction pathway for the alkylation of this compound.

troubleshooting_workflow start Start Alkylation Reaction monitor Monitor Reaction (TLC/LC-MS) start->monitor is_complete Reaction Complete? monitor->is_complete low_yield Low Yield / No Reaction is_complete->low_yield No workup Workup & Purification is_complete->workup Yes di_alkylation Di-alkylation Observed? low_yield->di_alkylation No check_reagents Check Reagent Purity & Reaction Conditions low_yield->check_reagents Yes adjust_stoichiometry Increase Piperazine Excess / Slow Alkyl Halide Addition di_alkylation->adjust_stoichiometry Yes di_alkylation->workup No check_reagents->monitor adjust_stoichiometry->monitor end Pure Mono-alkylated Product workup->end

Caption: Troubleshooting workflow for optimizing mono-alkylation.

optimization_logic cluster_params Key Parameters cluster_conditions Reaction Conditions goal Goal: Maximize Mono-alkylation Selectivity stoichiometry Stoichiometry (Piperazine Excess) goal->stoichiometry addition_rate Addition Rate (Slow) goal->addition_rate protection Protecting Group (e.g., Boc) goal->protection solvent Solvent (ACN, DMF) stoichiometry->solvent base Base (K2CO3, Cs2CO3) addition_rate->base temperature Temperature protection->temperature

Caption: Logic diagram for optimizing reaction conditions.

References

Improving yield and purity of Ethyl 3-(piperazin-1-yl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Ethyl 3-(piperazin-1-yl)propanoate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

The most prevalent method is the aza-Michael addition of piperazine to ethyl acrylate.[1][2][3] This reaction involves the nucleophilic addition of a nitrogen atom from the piperazine ring to the electron-deficient β-carbon of the α,β-unsaturated ester, ethyl acrylate.[1]

Q2: What is the primary side product in this synthesis, and how can its formation be minimized?

The major side product is the 1,4-disubstituted piperazine derivative, Diethyl 3,3'-(piperazine-1,4-diyl)dipropanoate. This results from the reaction of both nitrogen atoms of piperazine with two molecules of ethyl acrylate.[2] To minimize its formation, the following strategies are effective:

  • Molar Ratio Adjustment: Employing a significant excess of piperazine relative to ethyl acrylate favors the formation of the mono-substituted product.[2][3]

  • In-situ Mono-protection: Reacting piperazine with one equivalent of a strong acid, such as hydrochloric acid, to form piperazine monohydrochloride in-situ deactivates one of the nitrogen atoms, thereby promoting mono-addition.[1][2]

  • Controlled Addition: The slow, dropwise addition of ethyl acrylate to a solution of piperazine helps to maintain a high effective concentration of piperazine, which reduces the likelihood of di-substitution.[2]

Q3: What are the recommended solvents for this reaction?

Polar protic solvents such as methanol or ethanol are generally recommended. These solvents can facilitate the proton transfer steps within the aza-Michael addition mechanism and often lead to faster reaction rates.[2]

Q4: Can a catalyst be employed to improve the reaction?

Yes, various catalysts can enhance the reaction rate and yield. Lewis acids like copper(II) acetylacetonate or cerium(III) salts have been demonstrated to be effective.[2] The use of solid-supported catalysts can also simplify the post-reaction workup.

Q5: Is it possible to conduct this synthesis under solvent-free conditions?

While solvent-free conditions are possible and have been shown to be efficient for similar aza-Michael additions, they may require careful temperature control to manage the exothermic nature of the reaction and prevent side reactions.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Low Reactivity of Michael Acceptor: Steric hindrance or electron-donating groups on the ethyl acrylate can reduce its electrophilicity.[6] 2. Poor Nucleophile Generation: If using a protected piperazine, the free base may not be adequately generated. 3. Suboptimal Temperature: The reaction may not have sufficient energy to overcome the activation barrier.[6]1. While less common for ethyl acrylate, ensure the reagent is pure. 2. If using a piperazine salt, ensure the appropriate amount of base is used to generate the free amine. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.
High Levels of Di-substituted Byproduct 1. Incorrect Stoichiometry: An insufficient excess of piperazine. 2. Rapid Addition of Ethyl Acrylate: Localized high concentrations of ethyl acrylate.1. Increase the molar excess of piperazine to ethyl acrylate (e.g., 4:1 or higher).[2] 2. Add the ethyl acrylate dropwise to the piperazine solution over an extended period.[2]
Formation of Multiple Unidentified Products 1. Side Reactions: Polymerization of ethyl acrylate, or reactions involving impurities.[7] 2. Degradation: The product or starting materials may be degrading under the reaction conditions (e.g., high temperature).[6]1. Ensure the purity of starting materials and consider using an inhibitor for the ethyl acrylate if polymerization is suspected. 2. Attempt the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The mono- and di-substituted products may have close Rf values on TLC. 2. Residual Piperazine: Excess piperazine can be difficult to remove.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. 2. During workup, perform an aqueous wash with a dilute acid to protonate and extract the excess piperazine into the aqueous layer.

Experimental Protocols

Protocol 1: Synthesis via Aza-Michael Addition with Excess Piperazine
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4 equivalents) in methanol.

  • Reagent Addition: Slowly add ethyl acrylate (1 equivalent) to the stirred solution at room temperature over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours or at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the desired mono-substituted product from the di-substituted byproduct and unreacted piperazine.[2]

Protocol 2: Synthesis using In-situ Mono-protection of Piperazine
  • Formation of Monohydrochloride: In a round-bottom flask, dissolve piperazine (1 equivalent) in methanol. To this solution, add a solution of hydrochloric acid (1 equivalent in methanol) dropwise with stirring. Stir for 15 minutes.

  • Reagent Addition: Add ethyl acrylate (1 equivalent) to the reaction mixture.

  • Reaction: Stir the mixture at reflux for 6-8 hours, monitoring by TLC or GC-MS.

  • Workup: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with a suitable organic solvent like dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.[2]

Data Presentation

Table 1: Effect of Piperazine to Ethyl Acrylate Molar Ratio on Product Distribution

Molar Ratio (Piperazine:Ethyl Acrylate)Mono-substituted Product Yield (%)Di-substituted Product Yield (%)
1:140-5030-40
2:160-7015-25
4:180-90<10
10:1>90<5

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Comparison of Reaction Conditions

ParameterMethod 1 (Excess Piperazine)Method 2 (Mono-hydrochloride)
Piperazine Equivalents 4-101
Ethyl Acrylate Equivalents 11
Acid/Base None1 eq. HCl, then neutralization
Typical Reaction Time 4-24 hours6-8 hours
Selectivity for Mono-product Good to ExcellentExcellent
Purification Challenge Removal of excess piperazineRemoval of salts

Visualizations

Synthesis_Pathway Piperazine Piperazine Intermediate Zwitterionic Intermediate Piperazine->Intermediate + EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate Product This compound Intermediate->Product Proton Transfer

Caption: Aza-Michael addition synthesis pathway.

Troubleshooting_Workflow Start Low Yield or Purity Issue CheckPurity Check Starting Material Purity Start->CheckPurity CheckRatio Verify Stoichiometric Ratios CheckPurity->CheckRatio DiSubstituted High Di-substitution? CheckRatio->DiSubstituted CheckTemp Optimize Reaction Temperature IncreaseTemp Increase Temperature or Add Catalyst CheckTemp->IncreaseTemp CheckAddition Slow Addition of Ethyl Acrylate? IncreaseExcess Increase Piperazine Excess or Use Mono-protection DiSubstituted->IncreaseExcess Yes NoReaction No Reaction? DiSubstituted->NoReaction No Resolved Issue Resolved IncreaseExcess->Resolved NoReaction->CheckTemp Yes NoReaction->Resolved No IncreaseTemp->Resolved

Caption: Troubleshooting workflow for synthesis optimization.

Purification_Strategy Crude Crude Reaction Mixture SolventRemoval Solvent Removal (Reduced Pressure) Crude->SolventRemoval Workup Aqueous Workup (Dilute Acid Wash) SolventRemoval->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Column Column Chromatography Purification->Column High Polarity/ Thermal Instability Distillation Vacuum Distillation Purification->Distillation Lower Polarity/ Thermal Stability PureProduct Pure Product Column->PureProduct Distillation->PureProduct

Caption: Logical relationships in the purification strategy.

References

Common side reactions in the synthesis of piperazine propanoate esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine propanoate esters, primarily through the aza-Michael addition of piperazine to an acrylate ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing piperazine propanoate esters?

The most prevalent and direct method is the aza-Michael addition of piperazine to an acrylate ester, such as methyl acrylate. This reaction involves the nucleophilic addition of a nitrogen atom from the piperazine ring to the electron-deficient β-carbon of the α,β-unsaturated ester.[1][2]

Q2: What is the major side reaction in this synthesis, and how can it be minimized?

The primary side reaction is the formation of the 1,4-di-substituted piperazine derivative, where both nitrogen atoms of the piperazine ring react with the acrylate ester.[1][2] To minimize this di-substitution, several strategies can be employed:

  • Molar Ratio Adjustment: Using a significant excess of piperazine (5-10 fold) compared to the acrylate ester favors the formation of the mono-substituted product.[3]

  • Controlled Addition: The slow, dropwise addition of the acrylate ester to the piperazine solution helps maintain a high effective concentration of piperazine, reducing the likelihood of a second addition to the already-formed mono-substituted product.[1][3]

  • Use of Mono-Protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a reliable method to ensure mono-alkylation. The protecting group blocks one nitrogen, directing the reaction to the unprotected nitrogen. The protecting group can be subsequently removed.[3][4][5]

  • In-situ Mono-protection: Reacting piperazine with one equivalent of a strong acid, like hydrochloric acid, forms the piperazine monohydrochloride salt in-situ. This deactivates one of the nitrogen atoms, thereby promoting mono-addition.[1][2][6]

Q3: What are other potential side reactions to be aware of?

Besides di-substitution, other potential side reactions include:

  • Polymerization of the Acrylate: Acrylate esters can undergo self-polymerization, especially at elevated temperatures. This can be mitigated by maintaining a controlled reaction temperature and using inhibitors if necessary.[7][8]

  • Hydrolysis of the Propanoate Ester: The ester functional group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, particularly during the workup. Careful control of pH is crucial to prevent this.[9]

  • Smiles Rearrangement: While less common in this specific synthesis, intramolecular nucleophilic aromatic substitution (Smiles rearrangement) has been observed in base-promoted aza-Michael reactions for generating other piperazine skeletons.

Q4: What are the recommended solvents and catalysts for this reaction?

Polar protic solvents like methanol or ethanol are commonly recommended as they can facilitate the proton transfer steps in the aza-Michael addition.[1] While the reaction can proceed without a catalyst, Lewis acids such as copper(II) acetylacetonate or cerium(III) salts can be used to enhance the reaction rate and yield.[1]

Q5: How can I purify the final piperazine propanoate ester?

Common purification techniques include:

  • Column Chromatography: This is a widely used method. To prevent tailing of the basic piperazine product on the acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.

  • Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Low reaction temperature.2. Inactive or impure reagents.3. Insufficient reaction time.1. Increase the reaction temperature or consider microwave irradiation.[1]2. Verify the purity and activity of piperazine and the acrylate ester.3. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.[1]
High Yield of Di-substituted Byproduct 1. Incorrect stoichiometry (insufficient excess of piperazine).2. Rapid addition of the acrylate ester.3. Reaction temperature is too high, favoring the second addition.1. Increase the excess of piperazine to 5-10 equivalents.2. Add the acrylate ester slowly and dropwise to the piperazine solution.[1][3]3. Perform the reaction at a lower temperature for a longer duration.4. Consider using a mono-protected piperazine or in-situ mono-protection with an acid.[1][2][3]
Polymerization of the Reaction Mixture 1. The reaction temperature is too high.2. Presence of radical initiators.1. Maintain a lower and controlled reaction temperature.2. Ensure reagents and solvents are free from peroxides or other radical initiators. Consider adding a radical inhibitor if the problem persists.
Hydrolysis of the Ester Product during Workup 1. Prolonged exposure to strong acidic or basic conditions.1. Minimize the time the product is in contact with acidic or basic aqueous solutions.2. Use mild acids or bases for pH adjustment and perform extractions promptly.
Difficulty in Purifying the Product (Tailing on Silica Gel) 1. The basic nature of the piperazine product interacts strongly with the acidic silica gel.1. Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the chromatography eluent.2. Consider using an alternative purification method like acid-base extraction.

Quantitative Data on Side Product Formation

EntryReactant Ratio (Benzylamine:Methyl Acrylate)Temperature (°C)Time (min)Mono-adduct:Di-adduct Ratio
11:111518050:50
21:1651070:30
31:165390:10

Data adapted from a study on the Michael addition of benzylamine to methyl acrylate. The ratio represents the proportion of the mono-1,4-addition product to the double-1,4-addition product.[10] This data suggests that lower reaction times and temperatures can favor the formation of the mono-adduct.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(piperazin-1-yl)propanoate Using Excess Piperazine

This protocol aims to minimize di-substitution by using a large excess of the piperazine nucleophile.

Materials:

  • Piperazine (10 equivalents)

  • Methyl acrylate (1 equivalent)

  • Methanol (as solvent)

  • Dichloromethane

  • Silica gel for column chromatography

  • Methanol for eluent

Procedure:

  • In a round-bottom flask, dissolve piperazine (10 eq.) in methanol.

  • Slowly add methyl acrylate (1 eq.) to the stirred solution at room temperature over a period of 30 minutes.

  • Stir the reaction mixture at room temperature for 24 hours or at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to separate the desired mono-substituted product from the di-substituted by-product and unreacted piperazine.[1]

Protocol 2: Synthesis of Mthis compound Using In-situ Mono-protection

This protocol utilizes the in-situ formation of piperazine monohydrochloride to deactivate one of the nitrogen atoms.

Materials:

  • Piperazine (1 equivalent)

  • Hydrochloric acid (1 equivalent in methanol)

  • Methyl acrylate (1 equivalent)

  • Methanol (as solvent)

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve piperazine (1 eq.) in methanol.

  • To this solution, add a solution of hydrochloric acid (1 eq. in methanol) dropwise with stirring.

  • Stir the mixture for 15 minutes to ensure the formation of the monohydrochloride salt.

  • Add methyl acrylate (1 eq.) to the reaction mixture.

  • Stir the mixture at reflux for 6-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by column chromatography if necessary.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Piperazine Propanoate Ester Synthesis start Start Synthesis check_reaction Monitor Reaction Progress (TLC/GC-MS) start->check_reaction workup Reaction Complete? Proceed to Workup check_reaction->workup Yes low_yield Issue: Low/No Product check_reaction->low_yield No Product high_disub Issue: High Di-substitution check_reaction->high_disub High Di-adduct other_issues Other Issues (Polymerization, Hydrolysis) check_reaction->other_issues Other end Successful Synthesis workup->end optimize_temp Increase Temperature or Use Microwave Irradiation low_yield->optimize_temp Troubleshoot check_reagents Check Reagent Purity low_yield->check_reagents Troubleshoot increase_time Increase Reaction Time low_yield->increase_time Troubleshoot increase_piperazine Increase Excess of Piperazine high_disub->increase_piperazine Troubleshoot slow_addition Slow, Dropwise Addition of Acrylate high_disub->slow_addition Troubleshoot use_protection Use Mono-protected Piperazine or In-situ Protection high_disub->use_protection Troubleshoot control_temp Lower and Control Temperature other_issues->control_temp Polymerization control_ph Control pH During Workup other_issues->control_ph Hydrolysis optimize_temp->start check_reagents->start increase_time->start increase_piperazine->start slow_addition->start use_protection->start control_temp->start control_ph->workup

Caption: A logical workflow for troubleshooting common side reactions in the synthesis of piperazine propanoate esters.

References

Technical Support Center: Monitoring Ethyl 3-(piperazin-1-yl)propanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 3-(piperazin-1-yl)propanoate via Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the monitoring of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the expected molecular ions for my starting materials and product in LC-MS?

A1: When using Electrospray Ionization in positive mode (ESI+), you should look for the protonated molecules [M+H]⁺. The expected mass-to-charge ratios (m/z) are summarized in the table below.

CompoundChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
PiperazineC₄H₁₀N₂86.1487.1
Ethyl AcrylateC₅H₈O₂100.12101.1
This compoundC₉H₁₈N₂O₂186.25187.2

Q2: What is a good starting solvent system for TLC analysis of this reaction?

A2: A common starting point for separating amines and esters on silica gel is a mixture of a non-polar and a polar solvent. Good options include varying ratios of Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[1] For basic compounds like piperazine derivatives that might streak, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can improve the separation.[1]

Q3: My TLC spots are streaking. What can I do?

A3: Streaking is a common issue when analyzing basic compounds like piperazine derivatives on acidic silica gel.[2][3] This is often due to strong interactions between the basic nitrogen atoms and the acidic silanol groups on the TLC plate. To resolve this, you can:

  • Add a basic modifier: Add a small amount (0.5-2%) of triethylamine or a few drops of ammonium hydroxide to your developing solvent.[2][3]

  • Reduce sample concentration: You may have overloaded the spot on the TLC plate.[2] Try diluting your sample before spotting.

  • Ensure the sample is fully dissolved: If the sample is not fully dissolved in the spotting solvent, it can lead to streaking.

Q4: In my LC-MS analysis, the peak for this compound is tailing or showing poor shape. How can I fix this?

A4: Poor peak shape for amines in reversed-phase LC-MS is often caused by interactions with residual silanol groups on the C18 column. Here are several ways to address this:

  • Use an acidic mobile phase modifier: Adding 0.1% formic acid or acetic acid to both the aqueous and organic mobile phases can protonate the amine, which often improves peak shape.

  • Add a buffer: Using a buffer system like ammonium formate or ammonium acetate in your mobile phase can help to mask the silanol interactions and improve peak symmetry.[3]

  • Use a specialized column: Consider using a column specifically designed for the analysis of basic compounds, which may have a different surface chemistry to minimize these interactions.

Troubleshooting Common Scenarios
IssuePossible Cause(s)Recommended Solution(s)
TLC: Reactant and product spots have very similar Rf values.The solvent system is not providing adequate separation.- Try a different solvent system. For example, if you are using Hexanes/Ethyl Acetate, try Dichloromethane/Methanol. - Consider using a different stationary phase, such as alumina or reverse-phase silica gel plates.[4]
TLC: No spots are visible on the TLC plate after development.- The compound is not UV-active. - The concentration of the spotted sample is too low. - The compound may have evaporated from the plate.- Use a visualization stain such as potassium permanganate or ninhydrin, as amines are often visible with these stains.[5] - Concentrate your sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications.[6]
LC-MS: No peak is observed for the product.- The reaction may not have proceeded. - The compound is not ionizing under the current MS conditions. - The compound is retained on the column or eluting with the solvent front.- Confirm reaction progress with TLC using a stain. - Ensure you are in the correct ionization mode (ESI+ is recommended). - Adjust the gradient of your LC method to ensure the compound is eluting properly.
LC-MS: Multiple unexpected peaks are present in the chromatogram.- Side reactions may have occurred. - The sample may be contaminated. - In-source fragmentation in the mass spectrometer.- Analyze the m/z of the unexpected peaks to identify potential byproducts (e.g., di-substituted piperazine). - Run a blank to check for system contamination. - Optimize the fragmentation voltage in the mass spectrometer settings.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

This protocol outlines the procedure for monitoring the aza-Michael addition of piperazine to ethyl acrylate to form this compound.[6]

Materials:

  • Silica gel TLC plates (e.g., with F254 indicator)

  • Developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Solvent System: 9:1 Dichloromethane/Methanol with 0.5% Triethylamine

Procedure:

  • Prepare the Developing Chamber: Pour the solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for at least 5 minutes.

  • Spot the TLC Plate: On the pencil-drawn baseline of the TLC plate, spot the following:

    • Lane 1 (Starting Material): A solution of the starting materials (piperazine and ethyl acrylate).

    • Lane 2 (Co-spot): Spot the starting material solution, and then spot the reaction mixture directly on top of it.[7]

    • Lane 3 (Reaction Mixture): A sample taken directly from the reaction.

  • Develop the Plate: Carefully place the TLC plate in the equilibrated developing chamber. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.

    • For further visualization, dip the plate into a potassium permanganate stain and gently heat with a heat gun until colored spots appear. Amines and other oxidizable groups will appear as yellow or brown spots on a purple background.[5]

  • Interpret the Results:

    • The starting materials should be visible in Lane 1.

    • As the reaction progresses, a new spot corresponding to the product should appear in Lane 3, and the intensity of the starting material spots should decrease.

    • The product, this compound, is more polar than ethyl acrylate but may be less polar than piperazine, depending on the eluent. An ideal Rf for the product is between 0.2 and 0.4.

Expected Rf Values (Example):

CompoundApproximate Rf Value (9:1 DCM/MeOH + 0.5% TEA)
Ethyl Acrylate~0.8
Piperazine~0.1 (may streak without TEA)
This compound~0.3
Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for the analysis of this compound reaction mixtures.

Instrumentation and Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.[8]

  • MS Detector: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Scan Range: m/z 50-500.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase (e.g., 1 µL of reaction mixture in 1 mL of 95:5 Water/Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject the diluted sample onto the LC-MS system.

  • Data Analysis:

    • Monitor the total ion chromatogram (TIC).

    • Extract the ion chromatograms for the expected [M+H]⁺ ions of the starting materials and the product (m/z 87.1, 101.1, and 187.2).

    • Integrate the peak areas to determine the relative amounts of each component and monitor the reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_decision Decision start Start Reaction: Piperazine + Ethyl Acrylate take_sample Take Aliquot from Reaction Mixture start->take_sample tlc TLC Analysis take_sample->tlc lcms LC-MS Analysis take_sample->lcms check_completion Check for Consumption of Starting Materials tlc->check_completion product_formation Confirm Product Formation (Correct Rf and m/z) lcms->product_formation reaction_complete Reaction Complete? check_completion->reaction_complete product_formation->reaction_complete continue_reaction Continue Reaction reaction_complete->continue_reaction No workup Proceed to Workup reaction_complete->workup Yes continue_reaction->take_sample Monitor Periodically

Caption: Experimental workflow for monitoring the synthesis of this compound.

Troubleshooting_TLC_Streaking start Problem: Streaking on TLC Plate check_concentration Is the sample concentration too high? start->check_concentration dilute_sample Solution: Dilute the sample and re-spot. check_concentration->dilute_sample Yes check_modifier Is a basic modifier (e.g., TEA) in the eluent? check_concentration->check_modifier No add_modifier Solution: Add 0.5-2% Triethylamine or NH4OH to the eluent. check_modifier->add_modifier No check_dissolution Is the sample fully dissolved before spotting? check_modifier->check_dissolution Yes dissolve_fully Solution: Ensure complete dissolution of the sample. check_dissolution->dissolve_fully No still_streaking If streaking persists, consider alternative stationary phases (e.g., alumina). check_dissolution->still_streaking Yes

Caption: Troubleshooting guide for TLC streaking issues.

References

Validation & Comparative

A Comparative NMR Analysis: Ethyl 3-(piperazin-1-yl)propanoate and its Methyl Analog for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, precise structural characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-(piperazin-1-yl)propanoate and a key alternative, Mthis compound. Understanding the subtle yet significant differences in their NMR spectra is crucial for unambiguous identification and quality control in the synthesis of piperazine-containing drug candidates.

Comparative Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound and the predicted data for its methyl analog, Mthis compound.[1] This side-by-side comparison highlights the influence of the terminal ester group on the chemical environment of nearby protons and carbons.

Table 1: ¹H NMR Spectral Data Comparison [1]

AssignmentThis compound (Reported)Mthis compound (Predicted)
H-1' (NH)~1.9 ppm (s, 1H)~1.9 ppm (s, 1H)
H-2', H-6'~2.8 ppm (t, 4H)~2.8 ppm (t, 4H)
H-3', H-5'~2.4 ppm (t, 4H)~2.4 ppm (t, 4H)
H-2~2.7 ppm (t, 2H)~2.7 ppm (t, 2H)
H-3~2.5 ppm (t, 2H)~2.5 ppm (t, 2H)
OCH₂CH₃~4.1 ppm (q, 2H)-
OCH₂CH₃~1.2 ppm (t, 3H)-
OCH₃-3.67 ppm (s, 3H)

Table 2: ¹³C NMR Spectral Data Comparison [1]

AssignmentThis compound (Reported)Mthis compound (Predicted)
C=O~172 ppm~173 ppm
C-2', C-6'~46 ppm~46 ppm
C-3', H-5'~54 ppm~54 ppm
C-2~53 ppm~53 ppm
C-3~32 ppm~32 ppm
OCH₂CH₃~60 ppm-
OCH₂CH₃~14 ppm-
OCH₃-~51 ppm

The primary distinctions in the ¹H NMR spectra are observed in the ester moiety. This compound exhibits a quartet at approximately 4.1 ppm and a triplet at around 1.2 ppm, characteristic of an ethyl group. In contrast, Mthis compound is predicted to show a singlet for the methyl group at approximately 3.67 ppm.[1] Similarly, in the ¹³C NMR spectra, the ethyl ester is identified by signals at roughly 60 ppm and 14 ppm, while the methyl ester is expected to have a single resonance around 51 ppm.[1]

Structural Elucidation Workflow

The logical workflow for characterizing these molecules using NMR spectroscopy involves a systematic analysis of the chemical shifts, integration, and multiplicity of the signals to assign them to specific protons and carbons within the molecule.

G Workflow for NMR-based Structural Elucidation A Acquire 1H and 13C NMR Spectra B Analyze 1H NMR Spectrum A->B C Analyze 13C NMR Spectrum A->C D Assign Piperazine Ring Protons (H-2', H-6', H-3', H-5') B->D E Assign Propanoate Chain Protons (H-2, H-3) B->E F Assign Ester Alkyl Group Protons (OCH2CH3 or OCH3) B->F G Assign Piperazine Ring Carbons (C-2', C-6', C-3', C-5') C->G H Assign Propanoate Chain Carbons (C-2, C-3, C=O) C->H I Assign Ester Alkyl Group Carbons (OCH2CH3 or OCH3) C->I J Confirm Structure D->J E->J F->J G->J H->J I->J

Caption: A flowchart illustrating the systematic process of elucidating the chemical structure of this compound and its analogs using ¹H and ¹³C NMR spectroscopy.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

1. Sample Preparation: [1]

  • Weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup: [1]

  • Data should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity through shimming.

3. ¹H NMR Acquisition: [1]

  • Employ a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

  • The number of scans can be adjusted based on the sample concentration (usually 8 to 64 scans).

  • Use a relaxation delay of 1-5 seconds between scans.

4. ¹³C NMR Acquisition: [1]

  • A proton-decoupled pulse sequence is typically used to simplify the spectrum.

  • Set the spectral width to encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).

  • A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • A relaxation delay of 2-5 seconds is recommended.

5. Data Processing: [1]

  • Perform a Fourier transform on the acquired Free Induction Decay (FID).

  • Apply phase and baseline corrections to the spectrum.

  • Reference the chemical shifts to an internal standard, such as Tetramethylsilane (TMS), at 0.00 ppm.

References

A Comparative Guide to the LC-MS Analysis of Ethyl 3-(piperazin-1-yl)propanoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust analysis of reaction products is paramount to ensure the purity, safety, and efficacy of synthesized compounds. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Ethyl 3-(piperazin-1-yl)propanoate and its reaction products against other analytical techniques. This guide is supported by experimental data from analogous compounds and detailed methodologies to aid in the development of analytical protocols.

This compound is a versatile building block in medicinal chemistry. Its synthesis, typically via aza-Michael addition of piperazine to ethyl acrylate, can yield not only the desired mono-substituted product but also the di-substituted byproduct, among other impurities. Therefore, a highly sensitive and selective analytical method is crucial for accurate product profiling and quality control.

LC-MS: The Gold Standard for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely adopted technique for the analysis of piperazine derivatives due to its high sensitivity and selectivity.[1] It combines the separation capabilities of liquid chromatography with the mass detection of mass spectrometry, allowing for the precise identification and quantification of the target compound and its impurities, even at trace levels.[2]

Key Advantages of LC-MS:
  • High Sensitivity and Selectivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), can detect and quantify compounds at very low concentrations, making it ideal for impurity profiling.[2]

  • Structural Information: Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the analytes, aiding in the confident identification of known and unknown compounds.[1]

  • Versatility: LC-MS methods can be adapted to analyze a wide range of compounds with varying polarities and chemical properties.

Quantitative Data Summary

The following table summarizes typical performance metrics for the LC-MS analysis of piperazine derivatives, based on published data for analogous compounds. These values can serve as a benchmark when developing a method for this compound.

ParameterTypical Performance for Piperazine DerivativesReference
Limit of Detection (LOD) 1.0 - 5.0 ng/mL[3]
Limit of Quantification (LOQ) 10 ng/mL[1]
**Linearity (R²) **> 0.99[1]
Precision (RSD%) < 15%[1]
Accuracy (% Recovery) 85 - 115%[3]

Comparison with Alternative Analytical Methods

While LC-MS is a superior technique for this application, other methods can also be employed, each with its own set of advantages and limitations.

Analytical MethodAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity, provides structural information, suitable for complex matrices.[1][2]Higher equipment cost and complexity.[2]
LC-DAD (Diode Array Detector) Readily available instrumentation, good for routine analysis of the main component.[1]Lower sensitivity for byproducts, piperazine and its simple derivatives lack a strong chromophore, potentially requiring derivatization for sensitive detection.[1][2]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information for unambiguous identification, quantitative (qNMR) capabilities.[2]Lower sensitivity compared to MS, more complex data analysis, not ideal for trace analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) High separation efficiency for volatile compounds.Often requires derivatization for non-volatile compounds like piperazine derivatives.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route is the aza-Michael addition of piperazine to ethyl acrylate. To favor the mono-substituted product, a large excess of piperazine is often used.

Materials:

  • Piperazine

  • Ethyl acrylate

  • Methanol (or other suitable solvent)

Procedure:

  • Dissolve piperazine (5-10 equivalents) in methanol.

  • Slowly add ethyl acrylate (1 equivalent) to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

LC-MS Analysis of Reaction Products

The following is a general LC-MS method that can be adapted and optimized for the analysis of this compound and its reaction products.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the compounds of interest, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.

  • Key Ions to Monitor:

    • This compound: [M+H]⁺ = m/z 187.14

    • Piperazine: [M+H]⁺ = m/z 87.09

    • Di-substituted byproduct (bis(3-ethoxy-3-oxopropyl)piperazine): [M+H]⁺ = m/z 287.20

Visualizing the Process

To better understand the synthetic and analytical workflows, the following diagrams have been generated.

Synthetic Pathway of this compound Piperazine Piperazine Reaction Aza-Michael Addition Piperazine->Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction MainProduct This compound (Desired Product) Reaction->MainProduct Mono-addition Byproduct Di-substituted Piperazine (Byproduct) Reaction->Byproduct Di-addition LC-MS Experimental Workflow SamplePrep Sample Preparation (Dilution of reaction mixture) LC_Separation Liquid Chromatography (Separation of components on C18 column) SamplePrep->LC_Separation MS_Detection Mass Spectrometry (Detection and identification by mass) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification and impurity profiling) MS_Detection->DataAnalysis

References

A Comparative Guide to HPLC-Based Purity Assessment of Synthesized Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity of synthesized piperazine derivatives, a class of compounds integral to numerous pharmaceutical agents. The choice of HPLC methodology can significantly impact the accuracy and sensitivity of purity determinations. This guide provides an objective comparison of two primary HPLC approaches for analyzing piperazine derivatives: a direct method using Ultraviolet (UV) detection for derivatives with a suitable chromophore, and an indirect method involving pre-column derivatization for compounds lacking a strong UV-absorbing moiety.

Comparison of Analytical Approaches

The selection of an appropriate HPLC method hinges on the chemical structure of the piperazine derivative. For derivatives containing a chromophore, such as 1-benzylpiperazine (BZP), direct UV detection offers a straightforward and efficient analytical solution. Conversely, for piperazine itself and derivatives lacking a UV-absorbing functional group, pre-column derivatization is often necessary to enhance detectability.

A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine groups of piperazine to form a stable, UV-active product.[1] This allows for sensitive detection at low concentrations.

Below is a summary of the key performance characteristics of these two methods:

ParameterHPLC-UV with Pre-column Derivatization (for Piperazine)Direct HPLC-UV (for 1-Benzylpiperazine)
Analyte Piperazine1-Benzylpiperazine (BZP)
Matrix Active Pharmaceutical Ingredients (API)Seized Materials, Pharmaceutical Preparations
Linearity Range 30 - 350 ppm[1]0.256 - 1.023 mg/mL[2]
Accuracy (% Recovery) 104.87 - 108.06%[1]Not explicitly stated
Precision (%RSD) < 1.13%[1]Not explicitly stated
Limit of Detection (LOD) 30 ppm[1]Not explicitly stated
Limit of Quantification (LOQ) 90 ppm[1]Not explicitly stated

Experimental Protocols

Detailed methodologies for both the pre-column derivatization and direct UV detection HPLC methods are provided below.

Method 1: Purity Assessment of Piperazine by HPLC-UV with Pre-column Derivatization

This method is suitable for piperazine and its derivatives that lack a strong UV chromophore.

1. Instrumentation and Conditions:

  • HPLC System: An Alliance e2695 separations module with a 2998 photodiode array UV detector or equivalent.[1]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 340 nm.[1]

  • Injection Volume: 10 µL.[1]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Piperazine standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl)

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of piperazine in a suitable diluent.

  • Derivatization:

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the piperazine standard or sample solution with an excess of the NBD-Cl solution.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

    • Cool the solution and dilute with the mobile phase before injection.

4. Data Analysis:

  • Identify the peak corresponding to the derivatized piperazine based on its retention time compared to the standard.

  • Quantify the analyte using a calibration curve generated from standards of known concentrations.

Method 2: Purity Assessment of 1-Benzylpiperazine (BZP) by Direct HPLC-UV

This method is applicable to piperazine derivatives that possess a UV-absorbing chromophore.

1. Instrumentation and Conditions:

  • HPLC System: A standard liquid chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 10 µm.[3]

  • Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid for MS compatibility.[4] A specific example includes 86% Sodium hexylammonium phosphate (NaHAP) Buffer.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 3.0 µL.[2]

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (reagent grade)

  • 1-Benzylpiperazine (BZP) standard

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and prepare a standard solution of BZP at a known concentration (e.g., 1.0 mg/mL) in the mobile phase or a suitable diluent.[2]

  • Sample Solution: Accurately weigh the synthesized BZP sample and dissolve it in the mobile phase or diluent to a concentration within the linear range of the method.

4. Data Analysis:

  • Identify the BZP peak based on its retention time compared to the standard.

  • Calculate the purity of the synthesized product by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Impurity Profiling

A critical aspect of purity assessment is the identification and quantification of impurities. In the synthesis of piperazine derivatives, impurities can arise from starting materials, side reactions, or degradation. For instance, in the synthesis of 1-benzylpiperazine from piperazine and benzyl chloride, a common side-product is 1,4-dibenzylpiperazine (DBZP).[5] The chosen HPLC method should be capable of separating the main compound from its potential impurities.

Workflow and Process Visualization

The general workflow for the purity assessment of synthesized piperazine derivatives by HPLC involves several key steps, from the initial synthesis to the final purity report.

HPLC_Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting synthesis Synthesized Piperazine Derivative sample_prep Sample Preparation (Dissolution/Derivatization) synthesis->sample_prep Crude Product hplc_injection HPLC Injection sample_prep->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation detection UV Detection chrom_separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation report Final Purity Report purity_calculation->report

Caption: Workflow for HPLC Purity Assessment of Piperazine Derivatives.

The logical progression for selecting an appropriate HPLC method for a novel piperazine derivative is outlined below.

Method_Selection_Logic start Start: Synthesized Piperazine Derivative check_chromophore Does the derivative have a strong UV chromophore? start->check_chromophore direct_hplc Develop Direct HPLC-UV Method check_chromophore->direct_hplc  Yes derivatization_hplc Develop HPLC-UV Method with Pre-column Derivatization check_chromophore->derivatization_hplc No   method_validation Method Validation (Linearity, Accuracy, Precision) direct_hplc->method_validation derivatization_hplc->method_validation routine_analysis Routine Purity Analysis method_validation->routine_analysis

Caption: Decision Tree for HPLC Method Selection.

References

Unveiling the Potential of Substituted Piperazine Derivatives as Acetylcholinesterase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of neurodegenerative disease and drug development, the quest for potent and selective acetylcholinesterase (AChE) inhibitors remains a critical area of focus. Piperazine derivatives have emerged as a promising scaffold for the design of such inhibitors. This guide provides a comparative analysis of the biological activity of a series of novel chalcone-piperazine derivatives, presenting key experimental data to inform future research and development efforts.

The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease. A deficit in cholinergic signaling is strongly linked to the cognitive decline observed in the disease. By blocking AChE, the concentration and duration of action of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission. The development of new, potent, and selective AChE inhibitors with favorable pharmacokinetic profiles is a continuous endeavor in medicinal chemistry.

This comparison focuses on a series of chalcone-piperazine derivatives designed as dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), another important target in neurodegenerative diseases. The data presented here will concentrate on their AChE inhibitory activity.

Comparative Biological Activity

The inhibitory potency of a series of synthesized chalcone-piperazine derivatives against acetylcholinesterase was evaluated, with compound 4g emerging as the most potent inhibitor. The following table summarizes the quantitative data for a selection of these compounds, comparing their half-maximal inhibitory concentrations (IC50).

Compound IDSubstitution on Phenyl Ring% AChE Inhibition (at 1 x 10⁻³ M)IC50 (µM)
4a 4-Hydroxy93.462 ± 3.1620.041 ± 0.002
4b 4-Methoxy92.641 ± 2.4470.053 ± 0.002
4f 2,4-Dichloro96.805 ± 2.9260.030 ± 0.001
4g 3,4,5-Trimethoxy98.027 ± 2.5570.027 ± 0.001
4h 4-Fluoro90.641 ± 2.7450.068 ± 0.003
4i 4-Chloro94.168 ± 2.0620.038 ± 0.001
4j 4-Bromo94.027 ± 1.9380.045 ± 0.002
4k 4-Nitro97.449 ± 2.8110.029 ± 0.001
4m 3-Bromo89.361 ± 2.5900.075 ± 0.003
4n 3-Nitro88.928 ± 3.1480.081 ± 0.004
Donepezil Reference Drug99.156 ± 1.3020.019 ± 0.001

Experimental Protocols

The anti-acetylcholinesterase activity of the synthesized compounds was determined using a modified Ellman's spectrophotometric method.[1]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Donepezil (reference inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents were prepared in Tris-HCl buffer (pH 8.0). A stock solution of DTNB and ATCI was prepared.

  • Assay in 96-Well Plate: The reaction was carried out in a 96-well plate. Each well contained a total volume of 200 µL.

  • Incubation: 140 µL of Tris-HCl buffer, 20 µL of DTNB, and 10 µL of the test compound solution at various concentrations were added to the wells. This was followed by the addition of 20 µL of AChE solution. The mixture was incubated for 15 minutes at 37°C.

  • Initiation of Reaction: The enzymatic reaction was initiated by adding 10 µL of the ATCI substrate.

  • Measurement: The absorbance was measured kinetically at 412 nm for 5 minutes using a microplate reader. The rate of the reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion, which results from the reaction of DTNB with thiocholine, a product of acetylthiocholine hydrolysis by AChE.

  • Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates of the samples containing the test compounds with the control (containing no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. All experiments were performed in triplicate.

Visualizing the Cholinergic Synapse and AChE Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize the cholinergic synapse and the role of acetylcholinesterase.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mitochondrion Mitochondrion ChAT Choline Acetyltransferase (ChAT) Mitochondrion->ChAT Acetyl-CoA Choline_Uptake Choline Transporter Choline_Uptake->ChAT Choline ACh_Vesicle Synaptic Vesicle (Acetylcholine) ChAT->ACh_Vesicle ACh Synthesis ACh ACh_Vesicle->ACh Release AChE AChE Choline AChE->Choline Hydrolysis Acetate AChE->Acetate ACh->AChE AChR Acetylcholine Receptor ACh->AChR Binding Choline->Choline_Uptake Reuptake Postsynaptic\nSignal Postsynaptic Signal AChR->Postsynaptic\nSignal Inhibitor Piperazine Derivative Inhibitor->AChE Inhibition

Caption: Cholinergic synapse showing ACh synthesis, release, and breakdown by AChE, and the site of inhibition by piperazine derivatives.

The provided diagram illustrates the key processes within a cholinergic synapse. Acetylcholine (ACh) is synthesized in the presynaptic neuron, released into the synaptic cleft, and binds to postsynaptic receptors to propagate a signal. Acetylcholinesterase (AChE) in the cleft rapidly hydrolyzes ACh into choline and acetate, terminating the signal. Piperazine derivatives act by inhibiting AChE, thereby increasing the concentration of ACh in the synapse and enhancing cholinergic signaling.

References

The Versatility of the Piperazine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Diverse Therapeutic Areas

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperazine ring represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation in a wide array of therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of piperazine derivatives across three key therapeutic areas: oncology, psychiatry, and infectious diseases. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to serve as a valuable resource for the rational design of next-generation piperazine-based therapeutics.

The six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of properties. Its structural rigidity, coupled with the ability of the nitrogen atoms to act as hydrogen bond acceptors and donors, allows for precise molecular interactions with biological targets.[1][2] Furthermore, the piperazine core provides a readily modifiable template, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3]

Anticancer Activity: Targeting Proliferation and Survival

Piperazine derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their ability to inhibit the growth of various cancer cell lines.[4][5] The SAR of these compounds often revolves around the nature of the substituents at the N1 and N4 positions of the piperazine ring.

A series of novel vindoline-piperazine conjugates were synthesized and evaluated for their in vitro antiproliferative activity against 60 human tumor cell lines. Several of these compounds exhibited significant growth inhibition, with the most potent derivatives displaying low micromolar GI50 values.[6] For instance, conjugates bearing a [4-(trifluoromethyl)benzyl]piperazine moiety showed notable efficacy against breast cancer cell lines.[6]

Table 1: Comparative Anticancer Activity (GI50/IC50 in µM) of Selected Piperazine Derivatives

Compound IDN1-SubstituentN4-SubstituentCancer Cell LineGI50/IC50 (µM)Reference
23 Vindoline-linker[4-(trifluoromethyl)benzyl]MDA-MB-468 (Breast)1.00[6]
25 Vindoline-linkerbis(4-fluorophenyl)methylHOP-92 (Lung)1.35[6]
3n Alepterolic acid-linkerArylformylMDA-MB-231 (Breast)5.55 ± 0.56[7]
A-11 MethylPhenyl benzamide derivativeA-549 (Lung)5.71[4]
A-11 MethylPhenyl benzamide derivativeHCT-116 (Colon)4.26[4]
9d Benzhydryl4-chlorobenzoyl-0.25 ± 0.03 (COX-2)[8]

Experimental Protocol: MTT Assay for Anticancer Activity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The piperazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add Piperazine Derivatives incubation1->add_compounds incubation2 Incubate for 48-72h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Solubilize Formazan incubation3->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for determining the anticancer activity of piperazine derivatives using the MTT assay.

Antipsychotic Activity: Modulating Dopamine and Serotonin Receptors

The piperazine scaffold is a cornerstone in the development of atypical antipsychotics, which primarily exert their effects by modulating dopamine D2 and serotonin 5-HT2A receptors.[7][9] The SAR of these derivatives is often focused on achieving a balanced affinity for these two receptors, which is believed to contribute to their improved side-effect profile compared to typical antipsychotics.[10]

A study of 1-aryl-4-(arylpyridylmethyl)piperazines identified a drug candidate, SLV313, with equipotent D2 receptor antagonism and 5-HT1A receptor agonism.[11] This highlights the potential for fine-tuning the pharmacological profile by modifying the aryl substituents on the piperazine ring.

Table 2: Comparative Receptor Binding Affinities (Ki in nM) of Antipsychotic Piperazine Derivatives

CompoundD2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)Reference
1 1.81.31.7[3]
10 1.12.51.5[3]
12a 30041.5315[12]
9b -23.939.4[12]

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of piperazine derivatives to dopamine and serotonin receptors.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the reaction mixture is prepared containing the cell membranes, a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors or [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (piperazine derivative).

  • Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand. The filters are then washed to remove any unbound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The Ki value is then determined using the Cheng-Prusoff equation.

D2_5HT2A_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi D2R->Gi Antagonist Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inactivates SHT2AR 5-HT2A Receptor Gq Gq SHT2AR->Gq Antagonist Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Piperazine Atypical Antipsychotic (Piperazine Derivative) Piperazine->D2R Piperazine->SHT2AR

Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors, common targets for antipsychotic piperazine derivatives.

Antimicrobial Activity: Combating Bacterial Resistance

The rise of antimicrobial resistance necessitates the development of new antibacterial agents. Piperazine derivatives have demonstrated significant potential in this area, with studies showing their efficacy against a range of Gram-positive and Gram-negative bacteria.[13][14][15]

The SAR of antimicrobial piperazines often involves the introduction of different substituents on the piperazine ring to enhance their antibacterial potency. For example, some studies have shown that certain N-alkyl and N-aryl substitutions can lead to significant activity against strains like Staphylococcus aureus and Escherichia coli.[15]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Piperazine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
RL-308 S. aureus4[16]
RL-308 Methicillin-resistant S. aureus (MRSA)16[16]
RL-308 Shigella flexineri2[16]
RL-328 Shigella dysentriae128[16]
Chalcone derivative Candida albicans2.22[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[1][13][17]

  • Preparation of Antimicrobial Solutions: The piperazine derivatives are dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

SAR_Logic cluster_substituents Substituent Effects on Antimicrobial Activity cluster_activity Resulting Biological Activity Piperazine Piperazine Core ElectronWithdrawing Electron-Withdrawing Groups (e.g., -Cl, -NO2) Piperazine->ElectronWithdrawing ElectronDonating Electron-Donating Groups (e.g., -OCH3, -CH3) Piperazine->ElectronDonating IncreasedActivity Increased Antimicrobial Activity ElectronWithdrawing->IncreasedActivity Leads to DecreasedActivity Decreased Antimicrobial Activity ElectronDonating->DecreasedActivity Leads to

Logical relationship illustrating a common SAR trend in antimicrobial piperazine derivatives.

References

A Comparative Guide to Validating N-Aryl Piperazine Synthesis Using Spectral Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-aryl piperazines are a crucial scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of therapeutic areas. The unambiguous synthesis and structural confirmation of these compounds are paramount to the integrity of drug discovery and development programs. This guide provides a comparative overview of two common synthetic methodologies for N-aryl piperazines and details the use of spectral data for their validation.

Synthetic Methodologies: A Comparison

Two prevalent methods for the synthesis of N-aryl piperazines are the traditional nucleophilic substitution and the modern palladium-catalyzed Buchwald-Hartwig amination.

  • Method A: Classical Nucleophilic Substitution: This traditional approach involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride. While effective, this method often requires high temperatures and long reaction times.[1][2]

  • Method B: Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more modern and often more efficient alternative. It involves the reaction of an aryl halide with piperazine in the presence of a palladium catalyst and a suitable ligand.[2][3] This method is known for its broad substrate scope and milder reaction conditions compared to the classical approach.[2][4]

Experimental Protocols

Below are representative experimental protocols for the synthesis of 1-(4-chlorophenyl)piperazine using both methods.

Method A: Classical Synthesis of 1-(4-chlorophenyl)piperazine
  • Procedure: A mixture of 4-chloroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1 equivalent) in a high-boiling point solvent such as diethylene glycol monomethyl ether is heated at 150°C for 12-24 hours.[1][2][5] The reaction mixture is then cooled to room temperature and dissolved in a minimal amount of a suitable solvent like methanol. The product is precipitated by the addition of a less polar solvent, such as diethyl ether. The resulting solid is collected by filtration and washed to yield 1-(4-chlorophenyl)piperazine hydrochloride.

Method B: Buchwald-Hartwig Amination Synthesis of 1-(4-chlorophenyl)piperazine
  • Procedure: To an oven-dried reaction vessel, add 1-bromo-4-chlorobenzene (1 equivalent), piperazine (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.02 equivalents), a phosphine ligand like BINAP (0.03 equivalents), and a base such as cesium carbonate (1.4 equivalents). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous toluene is added, and the mixture is heated to 100°C for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield 1-(4-chlorophenyl)piperazine.[3][6]

Spectral Data Validation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the synthesized N-aryl piperazine structure. Below is a summary of the expected spectral data for 1-(4-chlorophenyl)piperazine.

Table 1: Comparative Spectral Data for 1-(4-chlorophenyl)piperazine
Spectroscopic Technique Expected Data Example Data (DMSO-d₆) [7]
¹H NMR - Multiplets for aromatic protons (AA'BB' system).- Two triplets for piperazine ring protons (N-CH₂).- A singlet for the N-H proton.- ~7.23-7.21 ppm (d, 2H, Ar-H ortho to Cl)- ~6.93-6.91 ppm (d, 2H, Ar-H ortho to N)- ~3.16 ppm (t, 4H, piperazine CH₂)- ~2.92 ppm (t, 4H, piperazine CH₂)- ~1.88 ppm (s, 1H, NH)
¹³C NMR - Four signals for the aromatic carbons.- Two signals for the piperazine ring carbons.- ~149.9 ppm (Ar C-N)- ~129.1 ppm (Ar C-H)- ~122.5 ppm (Ar C-Cl)- ~117.5 ppm (Ar C-H)- ~49.5 ppm (piperazine CH₂)- ~45.8 ppm (piperazine CH₂)
Mass Spectrometry (EI) - Molecular ion peak (M⁺).- Isotopic pattern for chlorine-containing fragments.- Characteristic fragmentation of the piperazine ring.- M⁺ at m/z 196 and 198 (due to ³⁵Cl and ³⁷Cl isotopes).- Fragment at m/z 154 (loss of C₂H₄N).- Fragment at m/z 56 (C₃H₆N⁺).[8]
Infrared (IR) - N-H stretching vibration.- Aromatic C-H stretching.- Aliphatic C-H stretching.- Aromatic C=C stretching.- C-N stretching.- ~3184 cm⁻¹ (N-H stretch)- ~3099 cm⁻¹ (Aromatic C-H stretch)- ~2954, 2833 cm⁻¹ (Aliphatic C-H stretch)- ~1593 cm⁻¹ (Aromatic C=C stretch)- ~1238 cm⁻¹ (C-N stretch)[7]

Visualizing the Process

To better illustrate the workflow and synthetic strategies, the following diagrams are provided.

Synthesis_Validation_Workflow General Workflow for N-Aryl Piperazine Synthesis and Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Validation Reactants Reactants Synthetic Method Synthetic Method Reactants->Synthetic Method Crude Product Crude Product Synthetic Method->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR MS MS Pure Product->MS IR IR Pure Product->IR Structure Confirmed Structure Confirmed NMR->Structure Confirmed MS->Structure Confirmed IR->Structure Confirmed

Caption: General workflow from synthesis to validation.

Synthetic_Approaches Comparative Synthetic Routes to N-Aryl Piperazines Aryl Halide Aryl Halide Buchwald-Hartwig Amination Buchwald-Hartwig Amination Aryl Halide->Buchwald-Hartwig Amination Piperazine Piperazine Piperazine->Buchwald-Hartwig Amination Aniline Aniline Classical Nucleophilic Substitution Classical Nucleophilic Substitution Aniline->Classical Nucleophilic Substitution Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine Bis(2-chloroethyl)amine->Classical Nucleophilic Substitution N-Aryl Piperazine N-Aryl Piperazine Buchwald-Hartwig Amination->N-Aryl Piperazine Classical Nucleophilic Substitution->N-Aryl Piperazine

Caption: Comparison of synthetic routes.

Conclusion

The synthesis of N-aryl piperazines can be reliably achieved through both classical and modern catalytic methods. While the Buchwald-Hartwig amination often provides higher yields and proceeds under milder conditions, the classical approach remains a viable option. Regardless of the synthetic route chosen, rigorous validation of the final product is critical. A comprehensive analysis using a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy is essential to unequivocally confirm the structure and purity of the synthesized N-aryl piperazine, ensuring the reliability of subsequent biological and pharmacological studies.

References

A Comparative Guide to Piperazine Functionalization: Ethyl 3-(piperazin-1-yl)propanoate vs. Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the piperazine scaffold is a cornerstone in medicinal chemistry, pivotal to the development of novel therapeutics, including the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The choice of linker for attaching the piperazine moiety to a molecule of interest profoundly influences its physicochemical properties, biological activity, and overall performance. This guide provides an objective comparison of a common building block, Ethyl 3-(piperazin-1-yl)propanoate, with other prevalent linker strategies for piperazine functionalization, supported by experimental data and detailed methodologies.

Introduction to Piperazine Linkers in Drug Discovery

Piperazine is a privileged scaffold in drug design due to its ability to impart favorable pharmacokinetic properties.[1] When incorporated as a linker, its semi-rigid structure can pre-organize a molecule into a bioactive conformation, which is crucial for forming stable and productive ternary complexes in the context of PROTACs.[2] Furthermore, the two nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility—a significant advantage for large and often lipophilic molecules like PROTACs.[3][4] The basicity (pKa) of these nitrogens, and consequently the degree of protonation, can be finely tuned by the adjacent chemical groups within the linker.[4][5]

This guide will delve into the specifics of this compound and compare it to other widely used linker types, including polyethylene glycol (PEG), alkyl chains, and linkers formed via click chemistry.

Core Comparison of Piperazine Linker Strategies

The selection of a linker for piperazine functionalization is a critical decision in the design of bioactive molecules. The most common strategies involve the use of alkyl chains, polyethylene glycol (PEG) linkers, and rigid linkers that often incorporate the piperazine ring itself. Each of these approaches imparts distinct properties to the final molecule.

Physicochemical and Performance Characteristics

The choice of linker significantly impacts a molecule's solubility, permeability, metabolic stability, and synthetic accessibility. The following table summarizes the general characteristics of different linker types used for piperazine functionalization.

FeatureThis compound (Alkyl-based)PEG-based LinkersRigid Linkers (e.g., incorporating triazoles)
Flexibility ModerateHighLow
Solubility Moderate, can be enhanced by piperazine protonationHighVariable, can be tuned
Permeability Generally favorable lipophilicity may aid permeability.[3]Can be limited due to high polarity.[]Can be optimized by balancing polarity and rigidity.[7]
Metabolic Stability Generally good, but the ester moiety can be susceptible to hydrolysis.Can be susceptible to metabolism.[8]Generally high, especially with stable moieties like triazoles.[8]
Synthetic Accessibility Readily synthesized via aza-Michael addition.[9]Versatile for modification, but can be costly to synthesize.[8]"Click chemistry" offers modular and efficient synthesis.[2]

Quantitative Performance Data

While direct head-to-head comparative studies for a matched set of molecules differing only in the piperazine linker are not always available, analysis of data from various studies on PROTACs provides valuable insights into the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Linkers

The following data for BRD4-targeting PROTACs demonstrates how linker composition and length can affect degradation potency.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Rigidified Alkyl-<100>90[2]
Alkyl-based->1000<50[2]
PEG-based-100-300~80[2]

Note: The specific structure of the "Rigidified Alkyl" and "Alkyl-based" linkers in the reference may vary but are presented here to illustrate the general trend of improved potency with increased rigidity.

Table 2: Impact of Neighboring Groups on Piperazine pKa

The protonation state of the piperazine ring is crucial for its function as a solubility enhancer. The pKa of the piperazine nitrogens is highly sensitive to the electron-withdrawing or -donating nature of the adjacent chemical groups.

Piperazine DerivativeMeasured pKaPercentage of Protonated Species at pH 7.5 (approx.)Reference
1-methylpiperazine-~98.5%[4]
1,4-dimethylpiperazine~8.0~78%[4][5]
1-acetyl-4-methylpiperazine7.06-[4]
Carbonyl-piperazine-PEG moiety6.27 - 6.75~5%[4][5]
Alkyl-piperazine-alkyl moiety7.81 - 7.98~70%[5]

These data highlight that attaching an electron-withdrawing group, such as an acetyl or a carbonyl group, can significantly lower the pKa of the piperazine nitrogen, thereby reducing its protonation at physiological pH.[4]

Signaling Pathways and Experimental Workflows

The functionalization of piperazine is often a key step in the synthesis of molecules designed to modulate specific biological pathways. In the context of PROTACs, the goal is to induce the degradation of a target protein.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recycling PROTAC Recycled TernaryComplex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Peptides Proteasome->Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

The development and evaluation of molecules with functionalized piperazine linkers typically follow a structured workflow, from initial design and synthesis to biological evaluation.

Experimental_Workflow General Workflow for PROTAC Linker Evaluation cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays LinkerDesign Linker Design (Ethyl propanoate, PEG, etc.) Synthesis PROTAC Library Synthesis LinkerDesign->Synthesis BindingAssay Target & E3 Binding (e.g., ITC, SPR) Synthesis->BindingAssay TernaryComplexAssay Ternary Complex Formation (e.g., BRET) BindingAssay->TernaryComplexAssay Permeability Cell Permeability (e.g., PAMPA) TernaryComplexAssay->Permeability DegradationAssay Protein Degradation (Western Blot) Permeability->DegradationAssay ViabilityAssay Cell Viability/Toxicity (e.g., MTS Assay) DegradationAssay->ViabilityAssay LeadOptimization Lead Optimization ViabilityAssay->LeadOptimization

A typical experimental workflow for the design and evaluation of PROTACs with different linkers.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of molecules containing functionalized piperazine linkers.

Protocol 1: Synthesis of this compound

This protocol describes the aza-Michael addition of piperazine to ethyl acrylate, a common method for synthesizing the title compound.

Materials:

  • Piperazine

  • Ethyl acrylate

  • Ethanol (or other suitable solvent)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve piperazine (1.0 equivalent) in ethanol in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add ethyl acrylate (1.0 equivalent) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Note: To favor mono-alkylation, a large excess of piperazine can be used, or one of the piperazine nitrogens can be protected (e.g., with a Boc group) prior to the reaction.

Protocol 2: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol outlines a general multi-step synthesis for generating a PROTAC with a pre-functionalized piperazine linker.[3]

Materials:

  • Warhead for the protein of interest (with a suitable functional group for coupling)

  • E3 ligase ligand (e.g., Pomalidomide)

  • Piperazine-containing linker with appropriate functional groups (e.g., a carboxylic acid and a protected amine)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA for Boc group removal)

  • Purification apparatus (e.g., preparative HPLC)

Procedure:

  • Activation of E3 Ligase Ligand: To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous DMF, add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling with Linker: Add the protected piperazine-containing linker (1.1 eq) to the activated E3 ligase ligand solution. Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Purification of Intermediate: Purify the resulting intermediate by flash column chromatography.

  • Deprotection: Remove the protecting group from the piperazine linker. For a Boc group, dissolve the intermediate in DCM and add TFA. Stir at room temperature until deprotection is complete. Concentrate the solution under reduced pressure.

  • Activation of POI Warhead: In a separate flask, activate the POI warhead (1.0 eq) with a coupling agent and a base in anhydrous DMF.

  • Final Coupling: Add the deprotected intermediate from step 4 to the activated POI warhead solution. Stir at room temperature until the final coupling reaction is complete.

  • Final Purification: Purify the final PROTAC product by preparative HPLC.

Protocol 3: Western Blot Analysis for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[3]

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Determine the DC50 and Dmax values.

Conclusion

The choice of linker for piperazine functionalization is a critical parameter in drug design, with significant implications for the performance of the final molecule. This compound, formed through a straightforward aza-Michael addition, represents a versatile and synthetically accessible building block. However, its ester functionality may be a liability in terms of metabolic stability.

Alternative linkers, such as more rigid structures incorporating triazoles or flexible PEG chains, offer distinct advantages and disadvantages. Rigid linkers can enhance potency by pre-organizing the molecule for optimal target engagement, while PEG linkers can improve solubility. The selection of the most appropriate linker strategy must be made on a case-by-case basis, considering the specific target, the desired physicochemical properties, and the overall synthetic strategy. The data and protocols presented in this guide provide a foundation for making informed decisions in the rational design of novel therapeutics utilizing the piperazine scaffold.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-(piperazin-1-yl)propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling Ethyl 3-(piperazin-1-yl)propanoate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Chemical Hazards: this compound is classified with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required equipment.

PPE CategoryRecommended EquipmentProtection Level
Eye and Face Protection Chemical safety goggles or a face shield where splashing is possible.[1]Essential
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]Essential
Body Protection A lab coat or chemical-resistant apron to prevent skin contact.[1]Essential
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if engineering controls are insufficient or when dealing with aerosols or vapors.[1][2]As needed

Experimental Protocols: Handling and Disposal

Engineering Controls:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]

Step-by-Step Handling Procedures:

  • Donning PPE: Before handling the chemical, put on all required PPE in the following order: lab coat, then gloves, and finally eye protection.

  • Handling the Chemical: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke when using this product.[3] Keep the container tightly closed when not in use.

  • In Case of Exposure:

    • If on skin: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing and wash it before reuse.[3]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3]

    • If swallowed: Rinse mouth.[3] Get medical help.[3]

  • Doffing PPE: After handling is complete, remove PPE in a manner that avoids contamination. Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly after removing gloves.[2]

Disposal Plan:

  • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[3][4]

  • Contaminated PPE should be disposed of as hazardous waste according to institutional guidelines.

Workflow for Safe Handling

The following diagram outlines the logical steps for ensuring safety when working with this compound.

PPE_Workflow A Assess Hazards of This compound B Select Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Don PPE Correctly B->C D Handle Chemical in a Well-Ventilated Area (e.g., Fume Hood) C->D E Follow Safe Handling Procedures D->E F Exposure Incident? E->F G Follow First Aid Procedures and Seek Medical Attention F->G Yes H Properly Doff and Dispose of PPE F->H No G->H I Dispose of Chemical Waste Appropriately H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(piperazin-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(piperazin-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.